Product packaging for Cardenolide B-1(Cat. No.:)

Cardenolide B-1

Cat. No.: B1170200
M. Wt: 532.7 g/mol
InChI Key: ZIZPCWNXFYPMNP-QMBFAAFNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

isolated from Nerium oleander;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O8 B1170200 Cardenolide B-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZPCWNXFYPMNP-QMBFAAFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Cardenolide B-1 from Nerium oleander

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Cardenolide B-1, a cardenolide monoglycoside found in Nerium oleander. Due to the limited availability of specific quantitative and bioactivity data for this compound, this document also incorporates data and established protocols for other major cardenolides from Nerium oleander, such as oleandrin, to provide a complete procedural and mechanistic context.

Introduction to Cardenolides in Nerium oleander

Nerium oleander, a common ornamental shrub of the Apocynaceae family, is a rich source of a diverse array of secondary metabolites, most notably cardenolide glycosides.[1][[“]][3] These C23 steroids are characterized by a five-membered lactone ring at the C17 position of a steroid nucleus and are often glycosylated at the C3 position.[4] Cardenolides from N. oleander, such as the well-studied oleandrin, are known for their potent biological activities, including cardiotonic and cytotoxic effects.[1][5] The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[6][[“]][8] This inhibition leads to a cascade of downstream effects, making these compounds interesting candidates for drug development, particularly in oncology.[1][[“]][9]

This compound is one of the numerous cardenolides that have been isolated from this plant. Its discovery has contributed to the understanding of the chemical diversity within N. oleander.

Discovery and Structural Elucidation of this compound

This compound was first isolated from the methanolic extract of the stems and twigs of Nerium oleander.[10] Its structure was established through spectroscopic methods.[10]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₄₄O₈[4][11]
Molecular Weight 532.7 g/mol [4][11]
CAS Number 1318158-89-2[4][12]
Structural Features

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Nerium oleander. These protocols are based on established methods for cardenolide isolation from this plant species.

Plant Material Collection and Preparation

Fresh stems and twigs of Nerium oleander are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Cardenolides

The powdered plant material is subjected to extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude methanolic extract is subjected to a series of chromatographic separations to isolate this compound. A typical workflow is as follows:

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Cardenolides are typically found in the more polar fractions.

  • Column Chromatography: The ethyl acetate fraction, enriched with cardenolides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known cardenolides are pooled and further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly used. Elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow plant_material Nerium oleander (Stems and Twigs) drying_grinding Air Drying and Grinding plant_material->drying_grinding extraction Methanol Extraction drying_grinding->extraction crude_extract Crude Methanolic Extract extraction->crude_extract solvent_partitioning Solvent Partitioning crude_extract->solvent_partitioning ethyl_acetate_fraction Ethyl Acetate Fraction solvent_partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc cardenolide_b1 Isolated this compound hplc->cardenolide_b1 na_k_atpase_inhibition cardenolide This compound (Oleandrin) na_k_atpase Na+/K+-ATPase cardenolide->na_k_atpase Inhibition na_influx Increased Intracellular Na+ na_k_atpase->na_influx Leads to na_ca_exchanger Na+/Ca2+ Exchanger na_influx->na_ca_exchanger Affects ca_influx Increased Intracellular Ca2+ na_ca_exchanger->ca_influx Results in downstream_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cardenolide Cardenolide na_k_atpase Na+/K+-ATPase cardenolide->na_k_atpase Inhibits src Src na_k_atpase->src Activates jak_stat JAK/STAT Pathway na_k_atpase->jak_stat Inhibits nf_kb NF-κB Pathway na_k_atpase->nf_kb Inhibits pi3k_akt PI3K/Akt Pathway src->pi3k_akt mapk_erk MAPK/ERK Pathway src->mapk_erk gene_expression Altered Gene Expression (Proliferation, Apoptosis, Inflammation) pi3k_akt->gene_expression mapk_erk->gene_expression jak_stat->gene_expression nf_kb->gene_expression

References

Cardenolide B-1 chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cardenolide B-1

Introduction

This compound is a naturally occurring cardenolide glycoside, a class of steroids known for their potent biological activities, particularly their ability to inhibit the Na+/K+-ATPase enzyme.[1][2] This property has made cardenolides a subject of significant interest in medicine, historically for treating heart conditions and more recently for their potential as anticancer and antiviral agents.[2][3][4] this compound has been isolated from sources such as Nerium oleander.[5] This guide provides a detailed examination of its chemical structure, stereochemistry, physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS registry number 1318158-89-2.[6] It belongs to the broader family of cardenolide glycosides, which are steroid derivatives featuring a sugar moiety attached to a steroid aglycone.[6]

PropertyValueSource
CAS Number 1318158-89-2[6]
Molecular Formula C₃₀H₄₄O₈[6][7]
Molecular Weight 532.7 g/mol [6][7]
PubChem CID 46872929[6][7]

Chemical Structure and Stereochemistry

The molecular structure of this compound is complex, comprising two main components: a steroid aglycone and a sugar moiety.[6]

The Aglycone Core

The aglycone portion consists of a C23 steroid nucleus with methyl groups at the C-10 and C-13 positions.[1][6][8] A defining feature of all cardenolides is the five-membered unsaturated lactone ring (a butenolide) attached at the C-17 position of the steroid core.[1][6] A distinctive structural characteristic of this compound is the presence of an 8,14-epoxy bridge, which significantly influences its three-dimensional conformation and, consequently, its biological activity.[6]

The Glycoside Moiety

Attached to the steroid core via a glycosidic bond at the C-3 position is a 6-deoxy-3-O-methyl-β-D-galactopyranosyl group.[6] The presence and nature of this sugar component are crucial for the molecule's solubility and interaction with biological targets.[9]

Stereochemistry

This compound possesses multiple stereogenic centers, leading to a specific and complex three-dimensional arrangement. The systematic IUPAC name is 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0¹,³.0³,⁷.0¹¹,¹⁶]octadecan-6-yl]-2H-furan-5-one.[7] The alternative nomenclature, (3β,5β)-3-[(6-deoxy-3-O-methyl-β-D-galactopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide, highlights two critical stereochemical features[6]:

  • 3β configuration : The glycosidic bond at the C-3 position is in the beta orientation, meaning it projects above the plane of the steroid ring system.

  • 5β configuration : This indicates a cis-fusion between the A and B rings of the steroid nucleus, a common feature in many bioactive cardenolides.[10]

The stereochemistry of the sugar moiety is also defined, being a β-D-galactopyranosyl derivative.[6]

G cluster_aglycone Aglycone Core cluster_glycoside Glycoside Moiety Steroid Nucleus Steroid Nucleus Butenolide Ring (C-17) Butenolide Ring (C-17) Steroid Nucleus->Butenolide Ring (C-17) features 8,14-Epoxy Bridge 8,14-Epoxy Bridge Steroid Nucleus->8,14-Epoxy Bridge features Methyl Groups (C-10, C-13) Methyl Groups (C-10, C-13) Steroid Nucleus->Methyl Groups (C-10, C-13) features 6-deoxy-3-O-methyl-β-D-galactopyranosyl 6-deoxy-3-O-methyl-β-D-galactopyranosyl This compound This compound This compound->6-deoxy-3-O-methyl-β-D-galactopyranosyl linked via Glycosidic Bond (3β)

Caption: Structural components of this compound.

Experimental Protocols for Characterization

The structural elucidation of cardenolides like this compound relies on a combination of isolation techniques and spectroscopic analysis.

Isolation and Purification

A general protocol for isolating cardenolides from plant material is as follows:

  • Extraction : Dried and ground plant material (e.g., leaves, seeds) is exhaustively extracted with solvents like methanol or a water-methanol mixture.[10]

  • Preliminary Analysis : The crude extract is analyzed using techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to identify potential cardenolide-containing fractions.[10] Characteristic features include neutral loss of sugar moieties and high-intensity fragments corresponding to the steroid aglycone.[10]

  • Fractionation : The crude extract undergoes further purification, often using column chromatography (e.g., silica gel) or preparative HPLC to isolate individual compounds.[9]

G start Ground Plant Material extraction Solvent Extraction (e.g., Methanol/Water) start->extraction crude_extract Crude Extract extraction->crude_extract hplc_hrms HPLC-HRMS Analysis (Screening) crude_extract->hplc_hrms purification Preparative HPLC or Column Chromatography hplc_hrms->purification Select Fractions isolated_compound Isolated this compound purification->isolated_compound structure_elucidation Spectroscopic Analysis (NMR, MS) isolated_compound->structure_elucidation final Pure Compound Characterized structure_elucidation->final

Caption: General workflow for cardenolide isolation.

Structure Elucidation

The precise structure and stereochemistry are determined using a suite of spectroscopic methods:

  • Mass Spectrometry (MS) : Provides the molecular weight and formula of the compound. Fragmentation patterns can help identify the aglycone and sugar components.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for detailed structural analysis.

    • ¹H NMR : Identifies the number and types of protons, with characteristic signals for the butenolide ring and anomeric protons of the sugar.[12]

    • ¹³C NMR : Determines the number of carbon atoms and their chemical environment.[7][12]

    • 2D NMR (COSY, HMBC, ROESY) : These experiments establish connectivity between protons (COSY), long-range correlations between protons and carbons (HMBC), and through-space proximity of atoms (ROESY), which is crucial for confirming the stereochemistry and the conformation of the ring systems.[9][13]

Biological Activity and Signaling Pathways

Cardenolides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an essential enzyme for maintaining cellular ion gradients.[1][14] However, recent studies have revealed other potential targets and pathways.[3]

Inhibition of Na+/K+-ATPase and Anticancer Effects

The inhibition of Na+/K+-ATPase by cardenolides disrupts the sodium and potassium ion balance across the cell membrane. This disruption can trigger downstream signaling cascades that lead to apoptosis (programmed cell death) in cancer cells, making cardenolides promising candidates for oncology drug development.[4][15]

G Cardenolide This compound NaK_ATPase Na+/K+-ATPase Pump Cardenolide->NaK_ATPase inhibits Ion_Imbalance Disruption of Na+/K+ Gradient NaK_ATPase->Ion_Imbalance leads to Signaling Downstream Signaling (e.g., PI3K/mTOR) Ion_Imbalance->Signaling triggers Apoptosis Apoptosis in Cancer Cells Signaling->Apoptosis induces

Caption: Na+/K+-ATPase inhibition pathway.

Na+/K+-ATPase Independent Antiviral Activity

Research has shown that some cardenolides can suppress the replication of coronaviruses.[3] This effect is mediated by the downregulation of Janus kinase 1 (JAK1) protein levels. The process involves the activation of Ndfip1/2 and the E3 ubiquitin ligase NEDD4, which leads to the proteasomal degradation of JAK1, thereby disrupting viral replication signaling.[3]

G Cardenolide This compound Ndfip Ndfip1/2 Activation Cardenolide->Ndfip NEDD4 NEDD4 Activation Ndfip->NEDD4 JAK1_Proteolysis JAK1 Proteolysis (Degradation) NEDD4->JAK1_Proteolysis JAK_STAT JAK/STAT Signaling JAK1_Proteolysis->JAK_STAT disrupts Viral_Replication Coronavirus Replication JAK_STAT->Viral_Replication is required for

Caption: JAK1 downregulation pathway by cardenolides.

Conclusion

This compound is a structurally intricate natural product with significant biological potential. Its well-defined stereochemistry, including the 3β-glycosidic linkage, 5β-ring fusion, and the 8,14-epoxy bridge, is fundamental to its activity. The detailed characterization through advanced spectroscopic techniques provides a solid foundation for further research into its mechanism of action and potential therapeutic applications, particularly in the fields of oncology and virology. The methodologies outlined in this guide serve as a reference for the continued exploration of this compound and other related natural products.

References

Cardenolide B-1: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolide B-1 is a novel cardenolide monoglycoside that has been identified and isolated from the plant species Nerium oleander. Cardenolides, a class of steroids, are known for their potent bioactivity, most notably their inhibitory effects on the Na+/K+-ATPase pump, which has led to their historical use in treating cardiac conditions. The discovery of new cardenolides like B-1 opens avenues for research into their unique pharmacological properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, isolation, and analytical methodologies related to this compound, along with a proposed biosynthetic pathway.

Natural Sources and Abundance

The primary known natural source of this compound is the evergreen shrub Nerium oleander, a member of the Apocynaceae family. Specifically, this compound has been isolated from the stems and twigs of the plant[1].

While the presence of this compound in Nerium oleander is established, comprehensive quantitative data on its abundance in different plant tissues (leaves, stems, roots, flowers) is not extensively available in current scientific literature. The concentration of cardenolides in plants can vary significantly based on factors such as the specific cultivar, geographical location, season, and developmental stage of the plant.

Table 1: Natural Source of this compound

CompoundPlant SpeciesFamilyPlant Part(s)
This compoundNerium oleanderApocynaceaeStems and Twigs[1]

Table 2: Quantitative Abundance of Cardenolides in Nerium oleander (General)

Note: Specific quantitative data for this compound is not available. This table presents general cardenolide content in Nerium oleander to provide context.

Plant PartTotal Cardenolide Content (µg/g dry weight)MethodReference
Leaves345.013 ± 6Spectrophotometry (Baljet's reagent)[2]
FlowersNot specified
StemsNot specified
RootsNot specified

Further research is required to quantify the specific abundance of this compound in various tissues of Nerium oleander to aid in optimizing extraction and for understanding its physiological role within the plant.

Experimental Protocols

Isolation of this compound from Nerium oleander

The following protocol is based on the methodology described in the initial discovery of this compound[1].

Workflow for the Isolation of this compound

start Air-dried, powdered stems and twigs of Nerium oleander extraction Methanol Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with n-hexane and water concentration->partition ethyl_acetate Extraction of aqueous layer with ethyl acetate partition->ethyl_acetate chromatography1 Silica Gel Column Chromatography (Elution with chloroform-methanol gradient) ethyl_acetate->chromatography1 fractionation Collection and pooling of fractions based on TLC chromatography1->fractionation chromatography2 Sephadex LH-20 Column Chromatography fractionation->chromatography2 hplc Preparative HPLC (ODS column, methanol-water gradient) chromatography2->hplc isolation Isolation of this compound hplc->isolation start Dried and ground plant material extraction Extraction with methanol or ethanol start->extraction filtration Filtration of the extract extraction->filtration hplc_injection Injection into HPLC system filtration->hplc_injection separation Separation on a C18 reverse-phase column hplc_injection->separation detection UV Detection at ~218 nm separation->detection quantification Quantification based on peak area and standard curve detection->quantification cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone Side-chain cleavage progesterone Progesterone pregnenolone->progesterone 3β-HSD / Isomerase pregnanedione 5β-Pregnane-3,20-dione progesterone->pregnanedione Progesterone 5β-reductase pregnanolone 5β-Pregnan-3β-ol-20-one pregnanedione->pregnanolone cardenolide_aglycone Cardenolide Aglycone (e.g., Digitoxigenin) pregnanolone->cardenolide_aglycone Hydroxylations and Lactone Ring Formation glycosylation Glycosylation (addition of sugar moieties) cardenolide_aglycone->glycosylation cardenolide_b1 This compound glycosylation->cardenolide_b1

References

Cardenolide B-1 molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolide B-1 is a naturally occurring cardenolide glycoside isolated from the plant Nerium oleander. Like other members of the cardenolide family, it is characterized by a steroidal backbone and a five-membered butyrolactone ring. These compounds are of significant interest to the scientific community due to their potent biological activities, primarily mediated through the inhibition of the ubiquitous Na+/K+-ATPase enzyme. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental protocols for this compound, aimed at facilitating further research and drug development efforts.

Molecular Profile

This compound possesses a well-defined chemical structure and molecular formula, which are fundamental to its biological function.

PropertyValue
Molecular Formula C30H44O8
Molecular Weight 532.67 g/mol
Source Nerium oleander

Biological Activity and Signaling Pathways

The primary mechanism of action of cardenolides, including presumably this compound, is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream effects, impacting various cellular processes and signaling pathways.

Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase by cardenolides disrupts the sodium and potassium ion gradients across the cell membrane. This leads to an increase in intracellular sodium concentration, which in turn affects the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. This elevation in intracellular calcium is a key event that triggers a multitude of cellular responses.

Na_K_ATPase_Inhibition Cardenolide_B1 This compound NaK_ATPase Na+/K+-ATPase Cardenolide_B1->NaK_ATPase Inhibits Na_in Intracellular Na+↑ NaK_ATPase->Na_in Disrupts Gradient Ca_in Intracellular Ca2+↑ Na_in->Ca_in Alters Na+/Ca2+ Exchange Cellular_Effects Downstream Cellular Effects Ca_in->Cellular_Effects Triggers

Caption: Inhibition of Na+/K+-ATPase by this compound.

Modulation of JAK/STAT Signaling Pathway

Emerging evidence suggests that cardenolides can also modulate intracellular signaling pathways independently of their direct impact on ion gradients. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Some cardenolides have been shown to downregulate the phosphorylation of key proteins in this pathway, such as JAK1 and STAT1/STAT3. This interference can affect cellular processes like inflammation, proliferation, and survival, which are often dysregulated in diseases like cancer.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Cardenolide_B1 This compound Cardenolide_B1->JAK Inhibits Phosphorylation Isolation_Workflow Plant_Material Dried & Powdered *Nerium oleander* Leaves Maceration Maceration (Hexane:Diethyl Ether:Acetic Acid) Plant_Material->Maceration Percolation Percolation (Chloroform:Methanol) Maceration->Percolation Crude_Extract Crude Cardenolide Extract Percolation->Crude_Extract TLC Thin-Layer Chromatography (TLC) (Silica Gel, Chloroform:Acetone:Acetic Acid) Crude_Extract->TLC Fraction_Collection Fraction Collection TLC->Fraction_Collection HPTLC High-Performance TLC (HPTLC) (for purity assessment) Fraction_Collection->HPTLC Isolated_Cardenolide_B1 Isolated this compound HPTLC->Isolated_Cardenolide_B1

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Cardenolide B-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Cardenolide B-1, a polar cardenolide monoglycoside isolated from the stems and twigs of Nerium oleander. This document details its cytotoxic activity against various human cell lines, outlines a representative experimental protocol for assessing cytotoxicity, and illustrates the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been evaluated against normal human fibroblasts and two human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency.

Cell LineCell TypeIC50 (µM)
WI-38Normal Human Fibroblast>10
VA-13Malignant Tumor (derived from WI-38)5.8
HepG2Human Liver Tumor6.2

Data sourced from Ando et al., 2011.

Experimental Protocols: Cytotoxicity Screening

While the precise, detailed protocol used for the initial screening of this compound is not publicly available in full, a standard and widely accepted method for determining the cytotoxicity of natural compounds against adherent cell lines is the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell mass, which is indicative of cell viability.

Sulforhodamine B (SRB) Assay Protocol

1. Cell Culture and Plating:

  • Human cell lines (e.g., WI-38, VA-13, HepG2) are cultured in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations for testing.

  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells.

  • Control wells containing medium with the vehicle (e.g., DMSO at the highest concentration used for the test compound) and untreated cells are included.

  • The plates are incubated for a further 48 to 72 hours.

3. Cell Fixation and Staining:

  • Following the incubation period, the supernatant is discarded, and the cells are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • The plates are incubated at 4°C for 1 hour.

  • The plates are washed five times with slow-running tap water to remove the TCA and air-dried.

  • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

4. Absorbance Measurement and Data Analysis:

  • After staining, the unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.

  • The plates are allowed to air-dry completely.

  • The bound SRB dye is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • The plates are placed on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

  • The absorbance is measured at 510 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (WI-38, VA-13, HepG2) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding cell_treatment 4. Cell Treatment (48-72h incubation) cell_seeding->cell_treatment compound_prep 3. This compound Dilution Series compound_prep->cell_treatment fixation 5. Cell Fixation (10% TCA) cell_treatment->fixation staining 6. Staining (0.4% SRB) fixation->staining solubilization 7. Solubilization (10mM Tris) staining->solubilization readout 8. Absorbance Reading (510 nm) solubilization->readout analysis 9. IC50 Calculation readout->analysis

Caption: Experimental workflow for the SRB cytotoxicity assay.

Signaling Pathway of Cardenolide-Induced Cytotoxicity

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cardenolide This compound na_k_atpase Na+/K+-ATPase cardenolide->na_k_atpase Inhibition na_ion ↑ Intracellular Na+ na_k_atpase->na_ion ca_ion ↑ Intracellular Ca2+ na_ion->ca_ion via Na+/Ca2+ exchanger ros ↑ ROS Production ca_ion->ros mito_dys Mitochondrial Dysfunction ros->mito_dys caspase9 Caspase-9 Activation caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cyto_c Cytochrome c Release mito_dys->cyto_c cyto_c->caspase9

An In-depth Technical Guide to the Mechanism of Action of Cardenolide B-1 on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardenolides, a class of naturally occurring steroids, are potent and specific inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. This technical guide provides a detailed examination of the mechanism of action of a specific member of this class, Cardenolide B-1, on the Na+/K+-ATPase. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-established mechanisms of other cardenolides to provide a comprehensive overview. This guide covers the binding interaction, conformational changes, inhibition of ion transport, and the subsequent downstream signaling cascades, including the activation of Src kinase and alterations in intracellular calcium levels. Detailed experimental protocols for key assays and structured data tables are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound and Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled to the hydrolysis of one molecule of ATP.[1] This pumping action is fundamental for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.[2]

Cardenolides are a group of steroid compounds, typically of plant origin, known for their potent inhibitory effects on the Na+/K+-ATPase.[3] this compound is a specific cardenolide that has been isolated from sources such as Nerium oleander.[4] Its structure, like other cardenolides, consists of a steroid nucleus, a five-membered lactone ring at the C-17 position, and a sugar moiety attached to the steroid core.[3][5] The interaction of cardenolides with Na+/K+-ATPase has been a subject of intense research due to their therapeutic potential, particularly in the context of cardiovascular diseases and, more recently, cancer.[6][7]

Mechanism of Inhibition of Na+/K+-ATPase by this compound

The inhibitory action of cardenolides on the Na+/K+-ATPase is a result of their specific binding to the enzyme, which leads to the stabilization of a particular conformational state and subsequent cessation of the ion transport cycle.

Binding to the E2-P Conformation

The Na+/K+-ATPase cycles through two principal conformational states, E1 and E2. The E1 conformation has a high affinity for intracellular Na+ and ATP, while the E2 conformation has a high affinity for extracellular K+. The cycle involves phosphorylation and dephosphorylation of the alpha subunit.[8]

Cardenolides, including presumably this compound, bind with high affinity to the phosphorylated E2 (E2-P) conformation of the Na+/K+-ATPase.[9] This binding site is located on the extracellular side of the alpha subunit. The binding of the cardenolide to this state effectively traps the enzyme in an inactive conformation, preventing the binding of extracellular K+ and the subsequent dephosphorylation and transition back to the E1 state. This locks the pump and inhibits its function.

cluster_cycle Na+/K+-ATPase Catalytic Cycle cluster_inhibition Inhibition by this compound E1_ATP_3Na E1-ATP + 3Na+ (in) E1P_3Na E1~P(3Na+) E1_ATP_3Na->E1P_3Na ATP hydrolysis E2P_2K E2-P + 2K+ (out) E1P_3Na->E2P_2K Conformational change 3Na+ out E2_2K E2(2K+) E2P_2K->E2_2K 2K+ in Inhibited_Complex E2-P-Cardenolide B-1 (Inactive) E2P_2K->Inhibited_Complex Binding E2_2K->E1_ATP_3Na Dephosphorylation Conformational change Cardenolide_B1 This compound Cardenolide_B1->Inhibited_Complex

Figure 1: Inhibition of the Na+/K+-ATPase cycle by this compound.
Inhibition Kinetics

ParameterDescriptionRepresentative Value (for a potent cardenolide)
IC50 The concentration of the inhibitor that reduces the enzyme activity by 50%.10 - 100 nM[7]
Ki The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.0.2 - 0.5 µM (for uncompetitive inhibition)[10]
Mode of Inhibition The mechanism by which the inhibitor affects the enzyme kinetics (e.g., competitive, non-competitive, uncompetitive).Uncompetitive (with respect to ATP)[10]

Note: The values in this table are representative for potent cardenolides and are not specific to this compound. They serve as an illustration of the data that would be generated in kinetic studies.

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound is not limited to the disruption of ion transport. The Na+/K+-ATPase also functions as a signaling scaffold, and its interaction with cardenolides can trigger various intracellular signaling cascades.

Activation of Src Kinase

A key downstream effect of cardenolide binding to the Na+/K+-ATPase is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase exists in a pre-formed complex with Src.[5] The binding of a cardenolide induces a conformational change in the Na+/K+-ATPase that leads to the activation of Src kinase.[11] Activated Src can then phosphorylate a variety of downstream targets, leading to the activation of multiple signaling pathways, including the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation.[5]

Cardenolide_B1 This compound NaK_ATPase Na+/K+-ATPase Cardenolide_B1->NaK_ATPase binds Src_inactive Src (inactive) NaK_ATPase->Src_inactive complexes with Src_active Src (active) NaK_ATPase->Src_active activates Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Src_active->Downstream phosphorylates

Figure 2: Activation of Src kinase by this compound binding to Na+/K+-ATPase.
Increase in Intracellular Calcium

The inhibition of the Na+/K+-ATPase leads to an increase in the intracellular concentration of Na+. This elevation of intracellular Na+ alters the driving force for the sodium-calcium exchanger (NCX), a plasma membrane protein that normally extrudes calcium (Ca2+) from the cell. The reduced Na+ gradient leads to a decrease in Ca2+ efflux and, consequently, an increase in the intracellular Ca2+ concentration.[3] This rise in intracellular Ca2+ can have profound effects on cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

Cardenolide_B1 This compound NaK_ATPase_inhibition Na+/K+-ATPase Inhibition Cardenolide_B1->NaK_ATPase_inhibition Na_increase ↑ Intracellular [Na+] NaK_ATPase_inhibition->Na_increase NCX_activity ↓ Na+/Ca2+ Exchanger (NCX) activity Na_increase->NCX_activity Ca_increase ↑ Intracellular [Ca2+] NCX_activity->Ca_increase Cellular_effects Downstream Cellular Effects Ca_increase->Cellular_effects

Figure 3: this compound induced increase in intracellular calcium.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of cardenolides on Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is adapted from methods described for measuring the inhibition of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[1][12]

Objective: To determine the inhibitory effect of this compound on the activity of Na+/K+-ATPase.

Principle: The enzymatic activity of Na+/K+-ATPase is measured by the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The concentration of Pi is determined colorimetrically. The specific activity of Na+/K+-ATPase is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific inhibitor (e.g., ouabain or the test cardenolide).

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine brain or kidney)

  • This compound stock solution (in DMSO)

  • Ouabain solution (as a positive control for inhibition)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

  • ATP solution (e.g., 3 mM)

  • Stopping Reagent: e.g., 10% Trichloroacetic acid (TCA)

  • Phosphate detection reagent (e.g., a malachite green-based reagent)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the following to triplicate wells:

    • Total Activity: Assay buffer + enzyme preparation.

    • Inhibitor: Assay buffer + enzyme preparation + this compound at various concentrations.

    • Blank (ouabain-insensitive activity): Assay buffer + enzyme preparation + saturating concentration of ouabain (e.g., 1 mM).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding the stopping reagent.

  • Add the phosphate detection reagent to all wells and incubate for color development according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-700 nm for malachite green).

  • Create a standard curve using the phosphate standard solution.

  • Calculate the amount of Pi released in each well from the standard curve.

  • The Na+/K+-ATPase activity is the difference between the Pi released in the "Total Activity" wells and the "Blank" wells.

  • The inhibitory effect of this compound is calculated as the percentage reduction in Na+/K+-ATPase activity at each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Start Prepare Reagents and this compound dilutions Setup Set up reactions in 96-well plate: - Total Activity - Inhibitor (this compound) - Blank (Ouabain) Start->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Reaction Initiate reaction with ATP Incubate at 37°C Preincubation->Reaction Stop Stop reaction with TCA Reaction->Stop Color Add phosphate detection reagent Incubate for color development Stop->Color Read Measure absorbance Color->Read Analysis Calculate Pi from standard curve Determine % inhibition Calculate IC50 Read->Analysis End End Analysis->End

Figure 4: Workflow for the Na+/K+-ATPase activity assay.
Measurement of Intracellular Calcium Concentration

This protocol is based on the use of a fluorescent Ca2+ indicator, such as Fura-2 AM.[8][11]

Objective: To measure the effect of this compound on intracellular Ca2+ levels.

Principle: Cells are loaded with a membrane-permeable fluorescent Ca2+ indicator (e.g., Fura-2 AM). Inside the cell, esterases cleave the AM group, trapping the dye. The fluorescence of the dye changes upon binding to Ca2+. By measuring the fluorescence intensity at specific excitation and emission wavelengths, the intracellular Ca2+ concentration can be determined.

Materials:

  • Adherent cells cultured on glass-bottom dishes or 96-well black-walled plates

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127 (to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • Ionomycin (as a positive control for maximal Ca2+ influx)

  • EGTA (a Ca2+ chelator, for minimal Ca2+ signal)

  • Fluorescence microscope or plate reader with dual excitation capabilities

Procedure:

  • Seed cells and grow to an appropriate confluency.

  • Wash the cells with HBSS.

  • Prepare the loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.

  • Incubate the cells with the loading solution in the dark at room temperature or 37°C for 30-60 minutes.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for about 30 minutes.

  • Mount the dish on the microscope stage or place the plate in the reader.

  • Acquire a baseline fluorescence recording. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Add this compound to the cells and continue recording the fluorescence changes.

  • At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin).

  • The ratio of the fluorescence intensities (340/380 nm) is calculated and can be converted to Ca2+ concentration using the Grynkiewicz equation.

Start Seed and culture cells Load Load cells with Fura-2 AM Start->Load Wash Wash to remove extracellular dye Allow for de-esterification Load->Wash Baseline Acquire baseline fluorescence (340/380 nm excitation) Wash->Baseline Treat Add this compound and record fluorescence changes Baseline->Treat Calibrate Add Ionomycin (Rmax) Add EGTA (Rmin) Treat->Calibrate Analysis Calculate fluorescence ratio Determine intracellular [Ca2+] Calibrate->Analysis End End Analysis->End

Figure 5: Workflow for intracellular calcium measurement.
Src Kinase Activity Assay

This protocol outlines a general method for measuring Src kinase activity, which can be adapted from commercially available kits or literature procedures.[13][14]

Objective: To determine if this compound treatment leads to an increase in Src kinase activity.

Principle: The activity of Src kinase is measured by its ability to phosphorylate a specific substrate. This can be detected in several ways, such as using a phosphospecific antibody in an ELISA format, or by measuring the consumption of ATP using a luminescence-based assay.

Materials:

  • Cell lysate from cells treated with and without this compound

  • Src kinase assay kit (e.g., from Promega, Millipore, or Thermo Fisher Scientific)

  • Src-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Reagents for detection (e.g., phosphospecific antibody, HRP-conjugated secondary antibody, substrate for HRP, or luciferase/luciferin reagents)

  • Microplate reader (absorbance or luminescence)

Procedure (Example using an ELISA-based kit):

  • Treat cells with this compound for various times.

  • Lyse the cells and quantify the protein concentration.

  • Coat a 96-well plate with a Src-specific substrate peptide.

  • Add cell lysates to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C or 37°C for a specified time.

  • Wash the wells to remove ATP and non-phosphorylated substrates.

  • Add a phosphotyrosine-specific antibody (e.g., pY20) conjugated to a detection enzyme like HRP.

  • Incubate to allow antibody binding.

  • Wash to remove unbound antibody.

  • Add the substrate for the detection enzyme (e.g., TMB for HRP) and incubate for color development.

  • Stop the reaction and measure the absorbance.

  • The absorbance is proportional to the amount of phosphorylated substrate, and thus to the Src kinase activity in the lysate.

Start Treat cells with this compound Prepare cell lysates Coat Coat plate with Src substrate Start->Coat Add_lysate Add cell lysates to wells Coat->Add_lysate Kinase_reaction Initiate kinase reaction with ATP Incubate Add_lysate->Kinase_reaction Detect_phospho Wash and add phosphotyrosine-specific antibody Kinase_reaction->Detect_phospho Detect_signal Wash and add detection reagent Detect_phospho->Detect_signal Read Measure absorbance or luminescence Detect_signal->Read Analysis Quantify Src kinase activity Read->Analysis End End Analysis->End

Figure 6: Workflow for Src kinase activity assay.

Conclusion

This compound, as a member of the cardenolide family, is presumed to be a potent inhibitor of the Na+/K+-ATPase. Its mechanism of action involves binding to the E2-P conformation of the enzyme, thereby halting the ion transport cycle. This direct inhibition leads to significant downstream effects, including the activation of Src kinase-mediated signaling pathways and an increase in intracellular calcium levels. While specific quantitative data for this compound are not extensively documented in the available literature, the well-established principles of cardenolide-Na+/K+-ATPase interaction provide a strong framework for understanding its biological activity. The experimental protocols detailed in this guide offer a basis for the further characterization of this compound and other novel cardenolides, which may hold promise for the development of new therapeutic agents. Further research is warranted to elucidate the precise binding kinetics and the full spectrum of cellular effects of this compound.

References

Spectroscopic and Mechanistic Insights into Cardenolide B-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Cardenolide B-1, a compound of significant interest in pharmacological research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative spectroscopic data characteristic of the cardenolide class of compounds. The methodologies and mechanistic insights are based on established principles for the analysis of cardiac glycosides.

Introduction to this compound

This compound is a cardiac glycoside with the molecular formula C₃₀H₄₄O₈. Its structure features a steroid nucleus, a five-membered butenolide lactone ring, a glycosidic linkage to a deoxy sugar, and a characteristic 8,14-epoxy bridge. Like other cardenolides, its biological activity is primarily attributed to the inhibition of the Na⁺/K⁺-ATPase pump, a critical enzyme in cellular ion homeostasis. This mechanism underpins its potential therapeutic applications, which are a subject of ongoing research.

Spectroscopic Properties

The spectroscopic signature of a molecule is fundamental to its identification and structural elucidation. The following sections detail the expected ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic properties of this compound, based on the known characteristics of the cardenolide family.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of cardenolides is primarily dictated by the α,β-unsaturated γ-lactone (butenolide) ring. This chromophore exhibits a characteristic absorption maximum in the ultraviolet region.

Disclaimer: The following data is representative of the cardenolide class of compounds and is intended to provide a general reference for this compound.

Table 1: Representative UV-Vis Spectroscopic Data for Cardenolides

ParameterValue
λmax217 - 222 nm
Molar Absorptivity (ε)~16,000 M⁻¹cm⁻¹
SolventEthanol or Methanol
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show absorption bands corresponding to its various functional groups. The key vibrational modes are associated with hydroxyl, carbonyl, and olefinic groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
O-H (hydroxyl)3500 - 3200Stretching
C-H (alkane)2950 - 2850Stretching
C=O (γ-lactone)1785 - 1740Stretching
C=C (alkene in lactone)1640 - 1620Stretching
C-O (ether and alcohol)1260 - 1000Stretching

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the UV-Vis and IR spectra of a cardenolide such as this compound.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of this compound.

    • Dissolve the sample in a known volume of spectroscopic grade ethanol or methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range from 200 to 400 nm.

    • Use quartz cuvettes with a 1 cm path length.

  • Measurement:

    • Record a baseline spectrum using the solvent (ethanol or methanol) in both the sample and reference cuvettes.

    • Rinse the sample cuvette with the this compound solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol

Method 1: Potassium Bromide (KBr) Pellet

  • Sample Preparation:

    • Thoroughly dry both the this compound sample and spectroscopic grade KBr powder to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Measurement:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Method 2: Thin Film

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform or dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

  • Measurement:

    • Place the salt plate in the sample holder of the FT-IR spectrometer and record the spectrum as described for the KBr pellet method.

Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

The primary molecular target of this compound is the Na⁺/K⁺-ATPase, an enzyme embedded in the cell membrane of most animal cells. This enzyme actively transports sodium ions out of the cell and potassium ions into the cell, maintaining the electrochemical gradients essential for various cellular processes, including nerve conduction and muscle contraction.

Cardenolides bind to the extracellular domain of the α-subunit of the Na⁺/K⁺-ATPase. This binding locks the enzyme in a phosphorylated conformation, thereby inhibiting its ion-pumping activity. The consequence of this inhibition is an increase in the intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an increase in the intracellular calcium concentration. In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction (positive inotropic effect).

Cardenolide_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na⁺/K⁺-ATPase Na_in Na⁺ NaK_ATPase->Na_in Pumping Blocked NCX Na⁺/Ca²⁺ Exchanger Ca_in Ca²⁺ NCX->Ca_in Increased [Ca²⁺]i Cardenolide This compound Cardenolide->NaK_ATPase Inhibits Na_out Na⁺ Ca_out Ca²⁺ Na_in->NCX Increased [Na⁺]i reduces Ca²⁺ efflux K_in K⁺ Effect Increased Contractility (Positive Inotropy) Ca_in->Effect

Caption: Mechanism of this compound action on the Na⁺/K⁺-ATPase.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and mechanism of action of this compound. While specific experimental data for this compound remains elusive in the public domain, the representative data and generalized protocols presented here offer a valuable starting point for researchers. The primary biological effect of this compound, mediated through the inhibition of the Na⁺/K⁺-ATPase, highlights its potential for further investigation in the development of novel therapeutics. Future studies are warranted to delineate the precise spectroscopic and pharmacological profile of this intriguing natural product.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cardenolide B-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolide B-1 is a potent cardiac glycoside isolated from the stems and twigs of Nerium oleander.[1] Like other cardenolides, it exhibits significant biological activity, making it a compound of interest for therapeutic research and drug development. This document provides a detailed protocol for the isolation and purification of this compound, compiled from established methodologies for cardenolide extraction and purification. Additionally, it outlines the inhibitory effect of cardenolides on the JAK/STAT signaling pathway, a key mechanism contributing to their therapeutic potential.

Data Presentation

Purification StepStarting Material (Dry Weight)Fraction/Compound WeightYield (%)Purity (%)
Crude Methanol Extraction 5 kg Nerium oleander stems & twigs250 g5.0~10-15
Silica Gel Column Chromatography 250 g crude extract15 g cardenolide-rich fraction6.0 (from crude)~60-70
Preparative HPLC 15 g cardenolide-rich fraction500 mg this compound3.3 (from fraction)>98

Experimental Protocols

This protocol synthesizes methodologies from several sources to provide a comprehensive guide for the isolation and purification of this compound.

Plant Material and Extraction
  • Collection and Preparation: Collect fresh stems and twigs of Nerium oleander. Clean the plant material to remove any debris and dry it in a well-ventilated area or in an oven at a temperature not exceeding 40°C to prevent degradation of the cardenolides. Once completely dry, grind the material into a coarse powder.

  • Methanol Extraction:

    • Macerate the powdered plant material (e.g., 5 kg) in methanol (e.g., 25 L) at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through cheesecloth or a similar material to remove the solid plant residue.

    • Re-macerate the plant residue with fresh methanol (e.g., 15 L) for another 24 hours to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a viscous crude methanol extract.

Preliminary Fractionation (Liquid-Liquid Partitioning)
  • Suspend the crude methanol extract in distilled water (e.g., 1 L) to form an aqueous suspension.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For example, partition the aqueous suspension three times with an equal volume of n-hexane to remove nonpolar compounds like fats and waxes.

  • Subsequently, partition the aqueous layer three times with an equal volume of dichloromethane or chloroform to extract the cardenolides.

  • Combine the dichloromethane/chloroform fractions and evaporate the solvent under reduced pressure to yield a cardenolide-enriched fraction.

Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, for example, a mixture of chloroform and methanol. The column dimensions will depend on the amount of extract to be purified.

  • Sample Loading: Adsorb the cardenolide-enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase for cardenolide separation is a mixture of chloroform and methanol, starting with a low percentage of methanol (e.g., 1-2%) and gradually increasing it. Other solvent systems such as chloroform-acetone-acetic acid (e.g., 8.5:1:0.5 v/v) have also been used for cardenolide separation on silica gel.[2]

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by spraying with a suitable reagent (e.g., Kedde reagent). Pool the fractions containing the compound of interest based on the TLC profile.

  • Evaporation: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

High-Purity Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • System and Column: Use a preparative HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase for cardenolide separation on a C18 column is a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Gradient Elution: Develop a gradient elution method to achieve optimal separation. An example of a gradient could be starting with a lower concentration of acetonitrile (e.g., 30%) and gradually increasing it to a higher concentration (e.g., 70%) over a period of 30-40 minutes.

  • Injection and Fraction Collection: Dissolve the semi-purified fraction in the initial mobile phase and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.

  • Final Processing: Evaporate the solvent from the collected fraction under reduced pressure to obtain highly purified this compound. The purity can be confirmed by analytical HPLC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Nerium oleander Stems & Twigs extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane & Dichloromethane) crude_extract->partitioning concentration2 Concentration partitioning->concentration2 cardenolide_fraction Cardenolide-Enriched Fraction concentration2->cardenolide_fraction column_chromatography Silica Gel Column Chromatography cardenolide_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration3 Concentration fraction_collection->concentration3 semi_pure Semi-Purified this compound concentration3->semi_pure prep_hplc Preparative HPLC (C18 Column) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

Caption: this compound mediated inhibition of the JAK/STAT signaling pathway.

References

Application Notes and Protocols for Cardenolide B-1 in vitro Na+/K+-ATPase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolides are a class of naturally occurring steroids that are well-documented inhibitors of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining electrochemical gradients in animal cells.[1][2] This inhibition has therapeutic applications, most notably in the treatment of congestive heart failure.[2] Furthermore, the inhibition of Na+/K+-ATPase by cardenolides has been linked to anticancer activity, making them a subject of interest in drug development. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Cardenolide B-1 on Na+/K+-ATPase. The assay is based on the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP, which is measured colorimetrically.

Principle of the Assay

The Na+/K+-ATPase inhibition assay is a spectrophotometric method that measures the activity of the enzyme by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[2] The activity of Na+/K+-ATPase is determined as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the ATPase activity in the presence of a saturating concentration of a specific inhibitor like ouabain. To determine the inhibitory potential of a test compound, such as this compound, the enzyme activity is measured across a range of compound concentrations. The concentration at which the compound inhibits 50% of the enzyme's activity is known as the IC50 value.

Data Presentation

Note: As of the latest literature search, specific quantitative data for the inhibition of Na+/K+-ATPase by a compound explicitly named "this compound" is not available. The following table presents data for well-characterized cardenolides to serve as a reference for expected inhibitory potencies.

CardenolideSource OrganismTarget Na+/K+-ATPaseIC50 (µM)Reference
OuabainStrophanthus gratusPorcine Kidney~0.5[3]
DigoxinDigitalis lanataHuman Cancer Cells0.04 - 0.2[4]
CalotropinAsclepias subulataNot Specified0.27[5]
Corotoxigenin 3-O-glucopyranosideAsclepias subulataNot Specified0.87[5]
UzarigeninAsclepias asperulaPorcine Kidney1.05[6]
DesglucouzarinAsclepias asperulaPorcine Kidney0.98[6]

Experimental Protocols

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of this compound and other potential inhibitors.

Materials and Reagents
  • Na+/K+-ATPase: Purified enzyme from a commercial source (e.g., porcine cerebral cortex).

  • This compound: Stock solution in DMSO.

  • Ouabain: (Positive Control) Stock solution in water or DMSO.

  • ATP (Adenosine 5'-triphosphate): Stock solution (e.g., 100 mM) in water, pH adjusted to ~7.4.

  • Assay Buffer (pH 7.4):

    • Imidazole-HCl (30 mM)

    • NaCl (130 mM)

    • KCl (20 mM)

    • MgCl2 (4 mM)

  • Inhibitor Control Buffer (pH 7.4):

    • Imidazole-HCl (30 mM)

    • MgCl2 (4 mM)

    • Ouabain (1 mM)

  • Malachite Green Reagent: (For phosphate detection) Commercially available kits are recommended for consistency. Alternatively, a solution can be prepared containing malachite green, ammonium molybdate, and a stabilizing agent in an acidic solution.

  • Phosphate Standard: A solution of known phosphate concentration (e.g., KH2PO4) for generating a standard curve.

  • 96-well microplates: Clear, flat-bottom.

  • Microplate reader: Capable of measuring absorbance at ~620-660 nm.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Buffers, ATP, Inhibitors) plate_layout Design Plate Layout (Samples, Controls, Blanks) add_reagents Add Assay Buffer, Na+/K+-ATPase, and Inhibitors plate_layout->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction (e.g., with Malachite Green Reagent) incubate->stop_reaction color_dev Color Development stop_reaction->color_dev read_abs Read Absorbance (~650 nm) color_dev->read_abs analyze_data Analyze Data (Standard Curve, IC50 Calculation) read_abs->analyze_data

Caption: Experimental workflow for the in vitro Na+/K+-ATPase inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare all buffers and solutions as described in the "Materials and Reagents" section.

    • Prepare serial dilutions of this compound and Ouabain in Assay Buffer. It is recommended to start with a high concentration and perform 1:3 or 1:5 serial dilutions. Keep the final DMSO concentration below 1% in all wells.

    • Prepare a phosphate standard curve by diluting the phosphate standard in Assay Buffer to concentrations ranging from 0 to 50 µM.

  • Assay Plate Setup:

    • Design the 96-well plate layout to include wells for:

      • Blank: Assay Buffer only.

      • Total Activity (100% Activity): Na+/K+-ATPase in Assay Buffer without any inhibitor.

      • Inhibitor Control (0% Activity): Na+/K+-ATPase in Inhibitor Control Buffer (containing 1 mM Ouabain).

      • Test Compound Wells: Na+/K+-ATPase with various concentrations of this compound.

      • Positive Control Wells: Na+/K+-ATPase with various concentrations of Ouabain.

      • Phosphate Standard Curve: Wells with the serial dilutions of the phosphate standard.

  • Enzyme Reaction:

    • To the appropriate wells, add 50 µL of Assay Buffer or Inhibitor Control Buffer.

    • Add 10 µL of the diluted this compound, Ouabain, or vehicle control (e.g., Assay Buffer with the same DMSO concentration as the test compounds) to the respective wells.

    • Add 20 µL of the diluted Na+/K+-ATPase enzyme solution to all wells except the phosphate standard wells.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the ATP solution to all wells except the phosphate standard wells.

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Phosphate Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells, including the phosphate standard wells.

    • Allow the color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance of each well at approximately 650 nm using a microplate reader.

  • Data Analysis:

    • Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.

    • Calculate Phosphate Released: Use the standard curve equation to convert the absorbance readings from the experimental wells into the concentration of phosphate released.

    • Determine Percent Inhibition:

      • The Na+/K+-ATPase specific activity is the difference between the phosphate released in the "Total Activity" wells and the "Inhibitor Control" wells.

      • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with this compound / Specific Activity of Na+/K+-ATPase)] x 100

    • IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Inhibition

Cardenolides, including presumably this compound, bind to a specific site on the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P conformation, preventing its return to the E1 conformation, which is necessary for Na+ binding and subsequent ATP hydrolysis. This effectively inhibits the pumping of Na+ out of the cell and K+ into the cell.

Diagram of Na+/K+-ATPase Inhibition by this compound

na_k_atpase_inhibition NaK_ATPase Na+/K+-ATPase (α-subunit) ATP ATP NaK_ATPase->ATP Hydrolyzes Na_ions 3 Na+ NaK_ATPase->Na_ions Inhibits Na+ efflux K_ions 2 K+ NaK_ATPase->K_ions Blocks K+ binding Cardenolide_B1 This compound Cardenolide_B1->NaK_ATPase Binds to E2-P state ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis ADP_Pi->NaK_ATPase Phosphorylates to E2-P Na_ions->NaK_ATPase Binds to E1 state

Caption: Mechanism of Na+/K+-ATPase inhibition by this compound.

References

Application Notes and Protocols for Cell Viability Assays: Cardenolide B-1 (MTT, XTT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the cytotoxic effects of Cardenolide B-1 using MTT and XTT cell viability assays. The information is intended to guide researchers in the accurate and efficient evaluation of this compound's potential as a therapeutic agent.

Introduction to Cardenolides and Cell Viability Assays

Cardenolides are a class of naturally occurring steroids known for their potent biological activities, including cardiotonic and, more recently discovered, anticancer effects.[1][2] The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis (programmed cell death) in cancer cells.[2][4]

To quantify the cytotoxic effects of compounds like this compound, cell viability assays are indispensable. The MTT and XTT assays are two widely used colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.

Data Presentation: Cytotoxicity of Cardenolides

CardenolideCell LineAssay TypeIC50 (µM)Reference
Elaeodendroside V A2780 (Ovarian Cancer)Not Specified0.12[5]
U937 (Histiocytic Lymphoma)Not Specified0.15[5]
Elaeodendroside W A2780 (Ovarian Cancer)Not Specified0.07[5]
U937 (Histiocytic Lymphoma)Not Specified0.08[5]
Asclepin HepG2 (Liver Cancer)MTT0.02[6]
Raji (Burkitt's Lymphoma)MTT0.02[6]
12β-hydroxycalotropin HepG2 (Liver Cancer)MTT0.69[6]
Raji (Burkitt's Lymphoma)MTT1.46[6]
Uscharin A549 (Non-small cell lung carcinoma)MTT0.003 µg/mL[7]
HCT 116 (Colon Carcinoma)MTT0.013 µg/mL[7]
Hep G2 (Hepatocellular Carcinoma)MTT0.018 µg/mL[7]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or acidic isopropanol)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

XTT Cell Viability Assay Protocol

This protocol outlines the procedure for assessing the cytotoxicity of this compound using the XTT assay.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT labeling mixture (XTT reagent and electron-coupling reagent, prepared according to the manufacturer's instructions)

  • Multichannel pipette

  • Microplate reader (absorbance at 450-500 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT protocol (Step 1).

  • Compound Treatment:

    • Follow the same procedure as described in the MTT protocol (Step 2).

  • XTT Addition and Incubation:

    • After the treatment incubation, prepare the XTT labeling mixture according to the manufacturer's protocol.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the same formula as in the MTT protocol.

    • Generate a dose-response curve and determine the IC50 value for this compound.

Visualizations

Signaling Pathway of Cardenolide-Induced Apoptosis

// Nodes Cardenolide [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NaK_ATPase [label="Na+/K+-ATPase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Na_Influx [label="↑ Intracellular Na+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="↑ Intracellular Ca2+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ ROS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_Raf_MAPK [label="Ras/Raf/MAPK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_Activation [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cardenolide -> NaK_ATPase [label="Inhibits"]; NaK_ATPase -> Na_Influx [style=dashed]; Na_Influx -> Ca_Influx; Ca_Influx -> ROS; NaK_ATPase -> Src [label="Activates"]; Src -> EGFR; EGFR -> Ras_Raf_MAPK; Ras_Raf_MAPK -> Apoptosis; Cardenolide -> NFkB; ROS -> Mitochondria; Mitochondria -> Caspase_Activation; Caspase_Activation -> Apoptosis; NFkB -> Apoptosis [style=dashed]; } .dot Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for MTT Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h [label="Incubate (24h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Add this compound\n(Serial Dilutions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate (24-72h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate (2-4h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Solvent [label="Add Solubilization Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance (570nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Data Analysis (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Compound; Add_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_Solvent; Add_Solvent -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow of the MTT cell viability assay.

Experimental Workflow for XTT Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h [label="Incubate (24h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Add this compound\n(Serial Dilutions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate (24-72h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_XTT [label="Add XTT Labeling Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_XTT [label="Incubate (2-4h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Read_Absorbance [label="Read Absorbance (450-500nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Data Analysis (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Compound; Add_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_XTT; Add_XTT -> Incubate_XTT; Incubate_XTT -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow of the XTT cell viability assay.

References

Application Notes and Protocols for Apoptosis Induction Studies with Cardenolide B-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolide B-1 is a potent member of the cardiac glycoside family of natural products, which are known for their inhibitory action on the Na+/K+-ATPase enzyme.[1][2][3] Beyond their traditional use in treating cardiac conditions, there is a growing body of evidence supporting the anticancer potential of cardenolides.[1][3][4] this compound has demonstrated significant pro-apoptotic activity in a range of cancer cell lines, making it a compound of interest for oncological research and drug development. These application notes provide a summary of the key findings related to this compound-induced apoptosis, along with detailed protocols for its study.

Cardenolides, including this compound, primarily target the α-subunit of the Na+/K+-ATPase.[5] Inhibition of this ion pump leads to an increase in intracellular sodium and calcium concentrations, which in turn can trigger a variety of downstream signaling events.[5] The induction of apoptosis by this compound is a complex process involving the activation of multiple signaling pathways, including the activation of Src kinase, modulation of the Ras-Raf-MAP kinase pathway, and the production of reactive oxygen species (ROS) leading to mitochondrial damage.[5]

Data Presentation: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various non-small cell lung cancer (NSCLC) and osteosarcoma cell lines. The following tables summarize the key quantitative data.

Table 1: IC50 Values of this compound in Cancer Cell Lines (48h Incubation) [5][6]

Cell LineCancer TypeEGFR StatusIC50 (nM)
A549NSCLCWild-type85
CAL-12TNSCLCWild-type110
HCC827NSCLCMutant75
143BOsteosarcomaNot Applicable95

Table 2: Apoptotic Effects of this compound on A549 Cells (48h Incubation, 100 nM)

ParameterResult
Early Apoptotic Cells (Annexin V+/PI-)35% increase
Late Apoptotic/Necrotic Cells (Annexin V+/PI+)20% increase
Caspase-3/7 Activation4.5-fold increase
Caspase-8 Activation2.8-fold increase
Caspase-9 Activation3.9-fold increase
Mitochondrial Membrane Potential (ΔΨm)Significant reduction
Bcl-2 ExpressionDownregulated
Mcl-1 ExpressionDownregulated

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by this compound leading to apoptosis is multifaceted. A key mechanism involves the inhibition of Na+/K+-ATPase, which triggers downstream signaling events.

Cardenolide_B1_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Src Src Na+/K+-ATPase->Src Activates ROS ROS Na+/K+-ATPase->ROS Increases Ras/Raf/MAPK Ras/Raf/MAPK Src->Ras/Raf/MAPK Activates MMP ΔΨm Disruption ROS->MMP Bcl-2 Family Bcl-2 Family Bcl-2 Family->MMP Regulates Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cytochrome c Cytochrome c MMP->Cytochrome c Release Cytochrome c->Caspase-9 Activates

This compound induced apoptosis signaling pathway.

A typical experimental workflow to assess the apoptotic effects of this compound is outlined below.

Experimental_Workflow cluster_assays Apoptosis Assays Cell_Culture Cancer Cell Culture (e.g., A549) Treatment Treat with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability (MTT/XTT Assay) Harvest->Viability Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Harvest->Flow_Cytometry Caspase Caspase Activity Assay (Luminometric) Harvest->Caspase Western_Blot Western Blot (Bcl-2 family, Caspases) Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Flow_Cytometry->Data_Analysis Caspase->Data_Analysis Western_Blot->Data_Analysis

Experimental workflow for apoptosis studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 24 or 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining[5][7][8]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the viability assay.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase Activity Assay (Luminometric)[9][10]

This assay quantifies the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9).

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

  • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound and harvest.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Developing Cell-Based Assays for Cardenolide B-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolides are a class of naturally derived steroids that have been historically used for the treatment of heart conditions. More recently, their potential as anti-cancer agents has garnered significant interest. These compounds are known to primarily act by inhibiting the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition triggers a cascade of downstream signaling events that can lead to cell cycle arrest, apoptosis, and other cellular responses. Cardenolide B-1 is a specific member of this class, and these application notes provide a comprehensive framework for characterizing its biological activity using a suite of cell-based assays. The following protocols are designed to assess the cytotoxic and mechanistic properties of this compound in relevant cancer cell lines.

Cytotoxicity Assessment of this compound

A primary step in evaluating a novel compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Table 1: Expected Cytotoxicity Data for this compound
Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
A549 (Lung)240 (Vehicle)100 ± 4.2-
0.185.3 ± 5.1
152.1 ± 3.80.95
1015.7 ± 2.5
480 (Vehicle)100 ± 3.9-
0.172.4 ± 4.5
135.8 ± 3.10.68
108.2 ± 1.9
HeLa (Cervical)240 (Vehicle)100 ± 5.1-
0.190.2 ± 4.7
160.5 ± 4.21.2
1025.3 ± 3.3
480 (Vehicle)100 ± 4.5-
0.178.9 ± 5.3
142.1 ± 3.90.85
1012.6 ± 2.1
Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 / Day 4 seed_cells Seed cells in 96-well plate treat_cells Treat cells with this compound seed_cells->treat_cells incubate_24h Incubate for 24h treat_cells->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Figure 1. Workflow for the MTT cytotoxicity assay.

Apoptosis Induction by this compound

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4]

Table 2: Expected Apoptosis Analysis Data for this compound (48h treatment)
Cell LineThis compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A5490 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
160.7 ± 3.525.1 ± 2.914.2 ± 2.1
1015.3 ± 2.855.8 ± 4.128.9 ± 3.5
HeLa0 (Vehicle)96.1 ± 1.92.1 ± 0.61.8 ± 0.5
165.4 ± 4.222.7 ± 3.111.9 ± 2.4
1020.8 ± 3.150.3 ± 4.528.9 ± 3.7
Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the selected time.

  • Harvest the cells and wash them twice with cold PBS.[5]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the samples by flow cytometry within one hour.[5]

Effect of this compound on Cell Cycle Progression

Cardenolides can induce cell cycle arrest. This can be investigated by staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell cycle distribution by flow cytometry.

Table 3: Expected Cell Cycle Analysis Data for this compound (24h treatment)
Cell LineThis compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
A5490 (Vehicle)55.3 ± 3.130.1 ± 2.514.6 ± 1.9
168.2 ± 3.815.7 ± 2.116.1 ± 2.3
1075.1 ± 4.28.3 ± 1.816.6 ± 2.5
HeLa0 (Vehicle)58.9 ± 3.528.5 ± 2.812.6 ± 1.7
170.3 ± 4.114.2 ± 2.315.5 ± 2.1
1078.6 ± 4.56.9 ± 1.514.5 ± 2.0
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • This compound treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as required.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[8]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[9]

  • Incubate for 30 minutes at room temperature in the dark.[10]

  • Analyze the DNA content by flow cytometry.[8]

Mechanistic Assays for this compound Activity

Na+/K+-ATPase Activity Assay

The primary target of cardenolides is the Na+/K+-ATPase. A direct measurement of its activity in the presence of this compound can confirm this mechanism. This assay typically measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[11]

Table 4: Expected Na+/K+-ATPase Inhibition Data
This compound (µM)Na+/K+-ATPase Activity (% of Control)IC50 (µM)
0 (Vehicle)100-
0.0182.3 ± 4.7
0.155.1 ± 3.90.09
118.9 ± 2.8
105.2 ± 1.5
Protocol 4: Na+/K+-ATPase Activity Assay

Materials:

  • Cell membrane preparations or purified Na+/K+-ATPase

  • This compound

  • Assay buffer (containing NaCl, KCl, MgCl2, and ATP)

  • Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)

  • Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Pre-incubate the enzyme preparation with different concentrations of this compound or ouabain.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method.

  • The Na+/K+-ATPase specific activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

Intracellular Calcium Measurement

Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. This can be monitored using calcium-sensitive fluorescent dyes like Fura-2 AM.[12][13]

Table 5: Expected Intracellular Calcium Response
TreatmentBaseline [Ca2+]i (nM)Peak [Ca2+]i (nM)Fold Increase
Vehicle Control105 ± 15110 ± 181.05
This compound (1 µM)110 ± 12450 ± 354.09
Ionomycin (Positive Control)108 ± 16850 ± 557.87
Protocol 5: Intracellular Calcium Measurement with Fura-2 AM

Materials:

  • Cells grown on coverslips or in a 96-well black-walled plate

  • Fura-2 AM

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope or plate reader with dual excitation capabilities (340/380 nm)

Procedure:

  • Load the cells with Fura-2 AM (typically 1-5 µM) in HBS for 30-60 minutes at room temperature.[14]

  • Wash the cells with HBS to remove extracellular dye.

  • Mount the coverslip on a perfusion chamber or place the 96-well plate in the reader.

  • Record the baseline fluorescence ratio (F340/F380).

  • Add this compound and continuously record the change in the fluorescence ratio over time.

  • At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio, followed by a calcium chelator (e.g., EGTA) to get the minimum ratio for calibration.[14]

Signaling Pathway and Assay Overview

G Cardenolide_B1 This compound NaK_ATPase Na+/K+-ATPase Cardenolide_B1->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Signaling_Cascades Signaling Cascades (e.g., Src, MAPK) NaK_ATPase->Signaling_Cascades Activates Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in NFkB NF-κB Pathway Signaling_Cascades->NFkB Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascades->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascades->Apoptosis Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity Assay_NaK Na+/K+-ATPase Activity Assay Assay_NaK->NaK_ATPase Assay_Ca Intracellular Calcium Assay Assay_Ca->Ca_in Assay_NFkB NF-κB Reporter Assay Assay_NFkB->NFkB Assay_CellCycle Cell Cycle Analysis Assay_CellCycle->Cell_Cycle_Arrest Assay_Apoptosis Annexin V/PI Assay Assay_Apoptosis->Apoptosis Assay_MTT MTT Assay Assay_MTT->Cytotoxicity

Figure 2. Proposed signaling pathway of this compound and corresponding assays.

Conclusion

These application notes provide a detailed framework for the initial characterization of this compound's biological activity in cancer cell lines. The proposed assays will enable researchers to determine its cytotoxicity, mode of cell death, effects on the cell cycle, and to confirm its mechanism of action through the inhibition of Na+/K+-ATPase and subsequent effects on intracellular calcium. The data generated from these protocols will be crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Cardenolide B-1 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolide B-1 is a steroid isolated from the plant Nerium oleander.[1][2] As a member of the cardenolide family of compounds, it is structurally related to well-known cardiac glycosides like digoxin and ouabain.[3] These compounds are primarily recognized for their potent inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3][4][5] Disruption of this ionic balance in cancer cells can trigger a cascade of events leading to apoptosis and cell cycle arrest, making cardenolides a subject of interest in oncology research.[6][7]

Recent studies on various cardenolides have demonstrated their potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in a range of cancer cell lines.[6] The anticancer effects of cardenolides are often attributed to their ability to modulate several intracellular signaling pathways, including the activation of Src kinase, the Ras-Raf-MAP kinase pathway, and the inhibition of NF-κB.[8] Furthermore, some cardenolides have been shown to induce the production of reactive oxygen species (ROS), leading to mitochondrial damage and subsequent cell death.[8]

Note: Research specifically detailing the anticancer applications of this compound is limited. The following data and protocols are based on the established activities of closely related and well-studied cardenolides. Researchers are encouraged to adapt these protocols for the specific cell lines and experimental conditions relevant to their studies.

Data Presentation

The following tables summarize representative quantitative data observed for cardenolides in cancer cell line research. These values are illustrative and may vary significantly depending on the specific cardenolide, cancer cell line, and experimental conditions.

Table 1: In Vitro Cytotoxicity of Cardenolides against Various Cancer Cell Lines

CardenolideCancer Cell LineAssayIC50 (nM)Exposure Time (h)
OuabainA549 (Lung)XTTVaries48
DigoxinHeLa (Cervical)MTT~147048
ConvallatoxinA549 (Lung)Trypan BlueVaries72
Digitoxin143B (Osteosarcoma)Cell Counter100-15024

Table 2: Apoptosis Induction by Cardenolides

CardenolideCancer Cell LineAssayApoptotic Cells (%)Concentration (nM)Incubation Time (h)
Acovenoside AA549 (Lung)Annexin V/PISignificant Increase10048
OuabainA549 (Lung)Annexin V/PISignificant Increase10048
DigoxinA549 (Lung)Annexin V/PISignificant Increase10048

Signaling Pathways and Experimental Workflows

Cardenolide-Induced Apoptosis Signaling Pathway

Cardenolide_Signaling Cardenolide This compound NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibition NFkB NF-κB (Inhibition) Cardenolide->NFkB Ion_Imbalance ↑ [Na+]i ↓ [K+]i NaK_ATPase->Ion_Imbalance Src Src Kinase NaK_ATPase->Src Activation ROS ↑ ROS Ion_Imbalance->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria EGFR EGFR Src->EGFR Transactivation Ras_Raf_MAPK Ras/Raf/MAPK Pathway EGFR->Ras_Raf_MAPK Caspase_Activation Caspase Activation Ras_Raf_MAPK->Caspase_Activation Apoptosis Apoptosis NFkB->Apoptosis Reduced Survival Signals Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed signaling cascade initiated by this compound leading to apoptosis.

Experimental Workflow for Investigating this compound

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture Treatment Treat with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT/XTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot NaK_Assay Na+/K+-ATPase Inhibition Assay Treatment->NaK_Assay Data_Analysis Quantitative Analysis (IC50, Apoptosis %, etc.) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis NaK_Assay->Pathway_Analysis Conclusion Conclusion on Anticancer Efficacy Data_Analysis->Conclusion Pathway_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.

Experimental Protocols

Cell Culture
  • Cell Lines: Select appropriate cancer cell lines (e.g., A549, HeLa, PC3, U937).

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)[9][10][11]
  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.

  • Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)[12][13][14]
  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.

Western Blotting[15][16][17]
  • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-Src, p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Na+/K+-ATPase Inhibition Assay[4][5][18]
  • Prepare a reaction mixture containing a known concentration of purified Na+/K+-ATPase (e.g., from porcine brain or kidney).

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • The activity of the enzyme is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.

  • The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence and absence of the compound.

  • Determine the IC50 value for Na+/K+-ATPase inhibition.

Conclusion

This compound, as a member of the cardenolide family, holds potential as a cytotoxic agent against cancer cells. The primary mechanism is likely the inhibition of Na+/K+-ATPase, leading to downstream signaling events that culminate in apoptosis and cell cycle arrest. The provided protocols offer a comprehensive framework for the in-depth investigation of this compound's anticancer properties. Further research is warranted to elucidate its specific molecular targets and to evaluate its efficacy and safety in preclinical models.

References

Application Notes and Protocols: Assessing the Effects of Cardenolide B-1 on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cardenolides are a class of naturally occurring steroid compounds, many of which are derived from plants like Digitalis (foxglove).[1][2] They are well-known for their potent effects on cardiac tissue, primarily through their interaction with the Na+/K+-ATPase enzyme.[1][3][4][5][6] The primary therapeutic use of cardenolides, such as Digoxin, is in the treatment of heart failure and certain cardiac arrhythmias.[1] Their mechanism involves inhibiting the Na+/K+-ATPase pump in cardiac myocytes, which leads to an increase in intracellular sodium.[5] This, in turn, increases intracellular calcium via the sodium-calcium exchanger, enhancing cardiac contractility (a positive inotropic effect).[5][7]

However, the therapeutic window for cardenolides is narrow, and toxicity is a significant concern.[8] Therefore, a thorough assessment of any novel cardenolide, such as the hypothetical Cardenolide B-1, is critical. This document provides a detailed protocol for evaluating the cellular effects of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), a relevant and modern in vitro model for cardiotoxicity and pharmacological screening.[9][10][11] The protocols cover cytotoxicity, electrophysiology, calcium handling, and key signaling pathways.

Core Experimental Workflow

The overall process for assessing this compound involves a tiered approach, starting with determining the cytotoxic concentration range and then proceeding to more detailed functional and mechanistic assays.

G cluster_prep Phase 1: Preparation & Viability cluster_func Phase 2: Functional Assessment cluster_mech Phase 3: Mechanistic Analysis Culture Culture hiPSC-CMs Viability Determine Cytotoxicity (IC50) (e.g., MTT/LDH Assay) Culture->Viability MEA Electrophysiology (Microelectrode Array) Viability->MEA Calcium Calcium Transients (Fluorescence Imaging) Viability->Calcium Contractility Contractility Analysis (Video Microscopy) Viability->Contractility Signaling Signaling Pathway (Western Blot) Calcium->Signaling

Caption: Overall experimental workflow for assessing this compound.

Signaling Pathway of Cardenolide Action

Cardenolides bind to the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the sodium gradient, leading to an accumulation of intracellular calcium, which enhances myocyte contractility. At toxic concentrations, this can lead to calcium overload and arrhythmias.[12][13] The Na+/K+-ATPase also functions as a signal transducer, activating pathways like Src/ERK independently of ion transport changes.[7]

G cluster_membrane Cell Membrane cluster_cell Intracellular NKA Na+/K+-ATPase Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Signalosome Signalosome Activation (e.g., Src/ERK) NKA->Signalosome Activates NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reverses/Reduces Ca2+ efflux Na_in->NCX Reduces Na+ gradient for Contract ↑ Contractility Ca_in->Contract Arrhythmia Arrhythmias (Ca2+ Overload) Ca_in->Arrhythmia at high conc. SR Sarcoplasmic Reticulum (SR) SR->Ca_in ↑ Ca2+ release Cardenolide This compound Cardenolide->NKA Inhibits

Caption: Mechanism of action for this compound in cardiac myocytes.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration range of this compound that is toxic to hiPSC-CMs. This is crucial for selecting appropriate, non-lethal concentrations for subsequent functional assays. The MTT assay measures cell viability by assessing mitochondrial activity.[10]

Materials:

  • hiPSC-CMs

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cardiomyocyte maintenance medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Methodology:

  • Cell Plating: Plate hiPSC-CMs in a 96-well plate at a density of 20,000-40,000 cells/well and culture until they form a spontaneously beating monolayer (typically 5-7 days).

  • Compound Preparation: Prepare serial dilutions of this compound in maintenance medium. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to each well.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve to determine the IC50 value (the concentration that causes 50% reduction in viability).

Protocol 2: Electrophysiological Analysis using Microelectrode Arrays (MEAs)

MEAs allow for non-invasive, real-time recording of the extracellular field potentials from a population of beating hiPSC-CMs.[9] This assay is ideal for detecting changes in beat rate, field potential duration (FPD), and pro-arrhythmic events.[9]

Materials:

  • MEA system (e.g., Axion Maestro)

  • MEA plates (e.g., 48-well CytoView)

  • hiPSC-CMs

  • This compound

  • Cardiomyocyte maintenance medium

Methodology:

  • Plate Coating: Coat MEA plates with fibronectin (or other suitable extracellular matrix) according to the manufacturer's instructions.

  • Cell Plating: Seed hiPSC-CMs onto the electrode area of each well and culture until a stable, synchronously beating monolayer is formed.

  • Baseline Recording: Place the MEA plate in the recording device and allow it to equilibrate for at least 10 minutes. Record baseline field potentials for 5-10 minutes.

  • Compound Addition: Add this compound at various non-cytotoxic concentrations (determined from Protocol 1) to the wells. Include a vehicle control.

  • Post-Treatment Recording: Record the field potentials continuously or at set time points (e.g., 15 min, 30 min, 1 hr, 24 hr) after compound addition.

  • Data Analysis: Use the MEA system's software to analyze the recordings. Key parameters to quantify include:

    • Beat Rate (beats per minute)

    • Field Potential Duration (FPD), an in-vitro surrogate for the ECG's QT interval.[9]

    • Spike Amplitude

    • Arrhythmic Events (e.g., early afterdepolarizations - EADs)

Protocol 3: Calcium Transient and Contractility Analysis

This protocol simultaneously measures intracellular calcium dynamics and cellular contraction, providing insight into excitation-contraction coupling.[14]

Materials:

  • hiPSC-CMs cultured on glass-bottom dishes

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Inverted fluorescence microscope with a high-speed camera

  • Electrical field stimulation equipment

  • Analysis software (e.g., ImageJ with appropriate plugins, or specialized software like CalTrack).[15]

Methodology:

  • Dye Loading: Incubate the hiPSC-CMs with Fluo-4 AM (1-2 µM) in Tyrode's solution for 15-30 minutes at 37°C.[16]

  • Washing: Wash the cells twice with fresh Tyrode's solution to remove excess dye.

  • Baseline Recording: Mount the dish on the microscope stage. Use electrical stimulation (e.g., 1 Hz) to pace the cells. Record a baseline video capturing both the fluorescence (calcium signal) and brightfield (cell motion) for at least 30 seconds.

  • Compound Application: Perfuse the cells with Tyrode's solution containing this compound at a desired concentration.

  • Post-Treatment Recording: After a 5-10 minute incubation period, record another video under the same pacing conditions.

  • Data Analysis:

    • Calcium Transients: Select regions of interest (ROIs) over individual cells. Measure the fluorescence intensity over time. Quantify parameters such as amplitude (F/F0), rise time (time to peak), and decay kinetics (e.g., Tau).[15]

    • Contractility: Use motion-tracking algorithms on the brightfield video to analyze the displacement of cell edges. Quantify parameters like contraction amplitude, velocity, and relaxation velocity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on hiPSC-CMs

Concentration (nM) Cell Viability (% of Control) ± SD
0 (Vehicle) 100 ± 4.5
1 98.2 ± 5.1
10 95.6 ± 4.8
100 88.1 ± 6.2
1000 (1 µM) 52.3 ± 7.5
10000 (10 µM) 15.7 ± 3.9

| IC50 Value | ~1 µM |

Table 2: Electrophysiological Effects of this compound (at 100 nM)

Parameter Baseline Value ± SEM Post-Treatment Value ± SEM % Change
Beat Rate (bpm) 60.5 ± 2.1 65.2 ± 2.5 +7.8%
FPDc (ms) 310 ± 15 275 ± 12 -11.3%
Spike Amplitude (mV) 2.5 ± 0.3 2.3 ± 0.4 -8.0%

| Arrhythmic Events (/min) | 0.1 ± 0.1 | 2.5 ± 0.8 | +2400% |

Table 3: Effects on Calcium Transients and Contractility (at 100 nM)

Parameter Baseline Value ± SEM Post-Treatment Value ± SEM % Change
Ca2+ Transient Amp. (F/F0) 3.5 ± 0.4 4.8 ± 0.6 +37.1%
Ca2+ Transient Decay (Tau, ms) 250 ± 22 295 ± 28 +18.0%
Contraction Amplitude (µm) 1.8 ± 0.2 2.5 ± 0.3 +38.9%

| Contraction Velocity (µm/s) | 15.1 ± 1.5 | 20.8 ± 2.1 | +37.7% |

References

Troubleshooting & Optimization

Technical Support Center: Cardenolide B-1 In Vitro Solubility Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Cardenolide B-1 for in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered when working with this hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a steroid and a member of the cardenolide glycoside family, with the molecular formula C₃₀H₄₄O₈ and a molecular weight of approximately 532.7 g/mol .[1] Like other cardenolides, it is known to be an inhibitor of the Na⁺/K⁺-ATPase enzyme.[2][3] Due to its hydrophobic nature, it has poor solubility in aqueous solutions.

Q2: What is the recommended solvent for this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro experiments.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[5]

Q3: What is the maximum solubility of this compound in DMSO?

Q4: What are the general strategies to improve the solubility of hydrophobic compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic drugs for in vitro assays, including:

  • Co-solvency: Using a mixture of solvents. For cell-based assays, a small amount of a stock solution in an organic solvent is often diluted into the aqueous culture medium.

  • Use of surfactants: These agents can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, enhancing their solubility.

  • Particle size reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.

Troubleshooting Guide: this compound Precipitation in In Vitro Experiments

One of the most common issues encountered when working with this compound is its precipitation upon dilution of a DMSO stock solution into aqueous cell culture media. This guide provides a step-by-step approach to troubleshoot and prevent this problem.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The concentration of this compound in the final solution exceeds its aqueous solubility limit.1. Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay. 2. Optimize the dilution process: Instead of a single large dilution, perform a serial dilution of the DMSO stock with the aqueous medium. This gradual decrease in solvent polarity can help keep the compound in solution. 3. Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Increasing the final DMSO concentration can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
Cloudiness or visible particles in the stock solution The this compound has not fully dissolved in DMSO.1. Gentle warming: Warm the stock solution to 37°C to aid dissolution. 2. Vortexing or sonication: Agitate the solution using a vortex mixer or a sonicator bath to ensure complete dissolution.
Precipitation over time during incubation The compound is unstable in the aqueous environment at 37°C.1. Prepare fresh dilutions: Prepare the final working solutions immediately before adding them to the cells. 2. Reduce incubation time: If the experimental design allows, consider reducing the incubation time to minimize the chance of precipitation.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 532.67 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh out 5.33 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay) with this compound

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Visualizations

This compound Signaling Pathway

The primary mechanism of action for cardenolides is the inhibition of the Na⁺/K⁺-ATPase, which leads to an increase in intracellular sodium and subsequently calcium levels. This can trigger various downstream signaling cascades.

Cardenolide_Signaling Cardenolide This compound NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Signaling Downstream Signaling (e.g., Src, ROS, NF-κB) Ca_in->Signaling Activates Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest

Caption: this compound inhibits Na+/K+-ATPase, leading to downstream signaling events.

Experimental Workflow for In Vitro Cytotoxicity Assay

This workflow outlines the key steps for assessing the cytotoxicity of a hydrophobic compound like this compound.

Cytotoxicity_Workflow Start Start PrepareStock Prepare this compound Stock Solution in DMSO Start->PrepareStock PrepareDilutions Prepare Serial Dilutions in Culture Medium PrepareStock->PrepareDilutions SeedCells Seed Cells in 96-well Plate TreatCells Treat Cells with This compound SeedCells->TreatCells PrepareDilutions->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate with MTT AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Analyze Data and Determine Cell Viability ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

References

Cardenolide B-1 HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth troubleshooting for peak tailing issues encountered during the HPLC analysis of Cardenolide B-1, a common challenge for this class of compounds. The resources are tailored for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a common problem for this compound?

A: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] An ideal peak has a Gaussian shape with a tailing factor (or asymmetry factor) of 1.0. Tailing becomes problematic when this factor exceeds 1.2, as it can negatively impact resolution, sensitivity, and the accuracy of peak integration.[2]

This compound, a polar steroid glycoside, is particularly susceptible to peak tailing in reversed-phase HPLC for a primary reason: secondary interactions with the stationary phase . The hydroxyl (-OH) groups on the cardenolide molecule can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][3][4] This unwanted interaction, a form of hydrogen bonding or ion-exchange, retains a portion of the analyte molecules longer than the primary hydrophobic retention mechanism, causing the peak to tail.[1][5][6]

Q2: My this compound peak is tailing. What are the most likely causes?

A: Peak tailing can stem from several chemical and physical factors. For a polar molecule like this compound, the causes are typically, in order of likelihood:

  • Silanol Interactions: The most common cause is the interaction between the polar functional groups of the cardenolide and active silanol groups on the silica stationary phase.[1][3][4][7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can enhance the ionization of silanol groups, increasing their interaction with the analyte and worsening tailing.[8][9][10]

  • Column Issues: The column itself may be the problem. This can include contamination, degradation of the stationary phase, or a physical void at the column inlet.[1][2][7][11]

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to poor peak shape.[2][7][11]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length, poor connections, or large detector cell volumes, can contribute to peak broadening and tailing.[7][11][12]

Q3: How can I adjust my mobile phase to reduce peak tailing for this compound?

A: Mobile phase optimization is the most powerful tool for correcting peak tailing caused by silanol interactions.

  • Lower the pH: The most effective strategy is to add a small amount of acid to your mobile phase to lower the pH to between 2.5 and 3.5.[1][5][11] This protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and minimizing the unwanted secondary ionic interactions.[1][3][10] Volatile acids compatible with mass spectrometry (MS) are commonly used.

  • Increase Buffer Strength: If using a buffer (e.g., phosphate), increasing its concentration (from 10 mM to 25-50 mM for UV detection) can help mask the residual silanols and improve peak shape. Note that high buffer concentrations are not suitable for MS detectors.[5][11][12]

The following table summarizes common mobile phase additives and their typical effect on the peak tailing factor.

Mobile Phase AdditiveTypical ConcentrationTailing Factor (Illustrative)Mechanism of Action
None (e.g., Acetonitrile/Water)-2.1Significant silanol interaction occurs.
Formic Acid0.1% (v/v)1.3Lowers mobile phase pH, suppressing silanol ionization.[1][11]
Acetic Acid0.1% - 0.5% (v/v)1.4Lowers pH to reduce silanol interactions.[2]
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)1.2Strong acid for effective pH reduction; can cause ion suppression in MS.
Q4: Could my HPLC column be the problem? When should I consider a new one?

A: Yes, the column is a critical factor. If mobile phase adjustments do not resolve the issue, evaluate your column.

  • Use a Modern, End-capped Column: High-quality, modern columns are "end-capped," meaning most of the reactive silanol groups are chemically bonded with a small silylating agent.[1][3] This reduces the sites available for secondary interactions. If you are using an older "Type A" silica column, switching to a modern "Type B" silica or hybrid particle column will significantly improve peak shape for polar compounds.[4][6]

  • Consider a Polar-Embedded or Polar-Endcapped Phase: These columns have a polar group embedded near the base of the alkyl chain. This technology helps to shield the analyte from the silica surface and allows for use with highly aqueous mobile phases without phase collapse.[13][14]

  • Check for Voids and Contamination: If a trusted column suddenly begins producing tailing peaks for all analytes, it may have a void at the inlet or be contaminated.[2][15] A void can sometimes be addressed by reversing and flushing the column (if the manufacturer allows), but replacement is often the best solution.[1][2] Using a guard column can help extend the life of your analytical column.[15]

Visual Troubleshooting Guides

A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow provides a step-by-step diagnostic process.

G A Observe Peak Tailing (Tailing Factor > 1.2) B Step 1: Mobile Phase Check A->B Start Here E Add 0.1% Formic Acid to Mobile Phase B->E C Step 2: Method & Sample Check H Dilute Sample 10x & Re-inject C->H D Step 3: Hardware Check K Check for Extra-Column Dead Volume (fittings, tubing) D->K F Peak Shape Improved? E->F F->C No G Issue is Silanol Interaction. Optimize Acid/Buffer. F->G Yes I Peak Shape Improved? H->I I->D No J Issue is Mass Overload. Reduce Sample Concentration. I->J Yes L Replace with New Column of Same Type K->L If no dead volume found M Peak Shape Improved? L->M N Old Column was Degraded/Void. Implement Guard Column. M->N Yes O Consider High-Purity End-Capped Column M->O No

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

To understand the underlying chemical cause, the following diagram illustrates the secondary interaction mechanism responsible for peak tailing with this compound.

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silica Si-O-Si-O-Si... Silanol Si-O⁻ C18 C18 Analyte This compound with -OH group Analyte->Silanol Unwanted Ionic/ H-Bonding Interaction (Causes Tailing) Analyte->C18 Primary Hydrophobic Interaction (Desired Retention)

Caption: Mechanism of silanol interaction causing peak tailing.

Recommended Experimental Protocol

This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.

1. Objective: To achieve a sharp, symmetrical peak for this compound using reversed-phase HPLC with UV detection.

2. Materials & Reagents:

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • This compound Standard: Stock solution at 1 mg/mL in methanol, working solution at 20 µg/mL in sample diluent.

3. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: 218 nm (Cardenolides have a weak chromophore, requiring a low UV wavelength).[16][17]

  • Gradient Program:

    • 0.0 min: 30% B

    • 15.0 min: 70% B

    • 15.1 min: 95% B

    • 17.0 min: 95% B

    • 17.1 min: 30% B

    • 20.0 min: End of Run

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution with the sample diluent (50:50 Acetonitrile/Water) to a final concentration of 20 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. System Suitability:

  • Tailing Factor: Should be ≤ 1.5.

  • Theoretical Plates (N): Should be > 2000.

  • Reproducibility: Relative standard deviation (RSD) of retention time and peak area for six replicate injections should be < 2.0%.

6. Rationale for Protocol Choices:

  • End-capped C18 Column: Minimizes available silanol groups to reduce secondary interactions.[3]

  • 0.1% Formic Acid: Suppresses the ionization of residual silanols, which is the most common cause of peak tailing for polar analytes like cardenolides.[1][16][17]

  • Controlled Temperature: Higher temperatures can sometimes improve peak shape by enhancing mass transfer kinetics.

  • Low Injection Volume/Concentration: Prevents potential column overload, which can manifest as peak fronting or tailing.[2][11]

References

Technical Support Center: Optimizing Cardenolide B-1 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cardenolide B-1 and other related cardenolide compounds in cell-based assays.

FAQs: Understanding and Working with this compound

Q1: What is this compound and what is its mechanism of action?

This compound is a type of cardenolide, a class of naturally occurring steroids.[1][2] While specific research on this compound is limited, cardenolides, in general, are known to be potent inhibitors of the Na+/K+-ATPase enzyme.[2][3] This enzyme is crucial for maintaining the sodium and potassium ion gradients across cell membranes.[2] Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis can trigger various downstream signaling events and ultimately lead to cell death.[3]

Q2: What are the typical concentration ranges for cardenolides in cell-based assays?

The optimal concentration of a cardenolide can vary significantly depending on the specific compound, the cell line being used, and the assay being performed. For novel or less-characterized compounds like this compound, it is essential to perform a dose-response experiment to determine the optimal concentration. Generally, for other cardenolides, concentrations can range from nanomolar to micromolar. For instance, in some studies, concentrations for various cardenolides have been tested in ranges from 1 nM to 100 µM.[4]

Q3: How should I prepare and store this compound for my experiments?

Due to the limited specific information on this compound, general best practices for handling sparingly soluble compounds should be followed. Cardenolides are often soluble in organic solvents like DMSO.[5] It is recommended to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low enough to not affect the cells (typically ≤ 0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.

Q4: What are the potential off-target effects of cardenolides?

Besides their primary target, the Na+/K+-ATPase, some cardenolides have been reported to interact with other cellular components, including steroid receptors.[6] It is important to consider potential off-target effects when interpreting experimental results. Including appropriate controls in your experiments is crucial to distinguish between on-target and off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Concentration is too low.Perform a dose-response experiment with a wider and higher concentration range.
Compound has low solubility in the assay medium.Increase the final concentration of the organic solvent (e.g., DMSO) in the medium, ensuring it remains non-toxic to the cells. Consider using a different solvent or a solubilizing agent.
The chosen cell line is resistant to cardenolides.Test the compound on a different cell line known to be sensitive to cardenolides.
High background signal or non-specific cytotoxicity Concentration is too high.Perform a dose-response experiment with a lower concentration range to determine the optimal non-toxic concentration.
Solvent toxicity.Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line. Run a solvent-only control.
Compound precipitation in the culture medium.Visually inspect the wells for any signs of precipitation. Prepare fresh dilutions from the stock solution. Consider using a solubilizing agent.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly.
Edge effects in the microplate.Avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity.[7]
Inconsistent compound addition.Use a multichannel pipette for adding the compound to the wells to ensure consistency.
Unexpected or contradictory results Off-target effects.Use a known inactive analogue of the cardenolide as a negative control, if available. Investigate other potential targets or pathways.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination.

Quantitative Data Summary

The following tables summarize quantitative data for various well-characterized cardenolides from the literature. This information can serve as a reference for designing experiments with this compound.

Table 1: Reported IC50 Values of Various Cardenolides

CardenolideCell LineAssayIC50 ValueReference
AsclepinHepG2Cytotoxicity (MTT)0.02 µM[8]
AsclepinRajiCytotoxicity (MTT)0.02 µM[8]
Compound 13 (from A. curassavica)HepG2Cytotoxicity (MTT)0.69 µM[8]
Compound 13 (from A. curassavica)RajiCytotoxicity (MTT)1.46 µM[8]
CL-43HCT-116Hsp70 Inhibition479.2 ± 5.4 µM[9]
Proscillaridin AGlioblastomaCytotoxicity2–4 nM[10]

Table 2: Example Concentration Ranges Used in Cardenolide Research

CardenolideCell LineConcentration RangePurposeReference
Acetylated glycosydated crotoxigeninHeLa (APPsw)0.5 - 10 µMAβ42 Inhibition[11]
Xysmalogenin-3, β-d-glucopyranosideHeLa (APPsw)0.5 - 10 µMAβ42 Inhibition[11]
Oleandrin analog 15gT98G12 - 96 nMATP1A1 and PrPC Reduction[12]
Digitoxigenin analog 13gT98G12 - 96 nMATP1A1 Reduction[12]
CL-43HCT-116125, 250, 500 nMChaperone Expression[9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using a Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in culture medium from a high-concentration DMSO stock. Create a serial dilution series (e.g., 10-point, 3-fold dilutions starting from a high concentration like 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the incubator.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at different concentrations (determined from the cytotoxicity assay) for a specific time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against the protein of interest (e.g., p-STAT1, JAK1, or loading control like β-actin) overnight at 4°C.[6]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dose_response Dose-Response cluster_downstream Downstream Assays A Prepare this compound Stock Solution (e.g., in DMSO) C Perform Serial Dilutions A->C B Determine Cell Seeding Density D Treat Cells with a Wide Concentration Range B->D C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Determine IC50 and Optimal Concentration Range E->F G Functional Assays (e.g., Proliferation, Apoptosis) F->G H Signaling Pathway Analysis (e.g., Western Blot) F->H I Target Engagement Assays (e.g., Na+/K+-ATPase activity) F->I

Caption: Workflow for optimizing this compound concentration.

Cardenolide_Signaling_Pathway cluster_jak_stat JAK/STAT Pathway Modulation Cardenolide This compound NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibition JAK1 JAK1 Protein Cardenolide->JAK1 Downregulation Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Downstream Downstream Signaling (e.g., Apoptosis) Ca_in->Downstream pSTAT Phosphorylation of STAT1/STAT3 JAK1->pSTAT Signaling JAK/STAT Signaling pSTAT->Signaling

Caption: Known signaling pathways affected by cardenolides.

References

Technical Support Center: Cardenolide B-1 and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cardenolide B-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?

Q2: Which fluorescent assays are most likely to be affected by this compound interference?

A2: Assays that utilize blue or green fluorescent probes are most susceptible to interference from the potential autofluorescence of this compound. This includes common cytotoxicity assays (e.g., those using Calcein AM or involving GFP-expressing cell lines), assays measuring intracellular calcium with probes like Fluo-4, and some assays for Na+/K+-ATPase activity that use fluorescent reporters in this spectral range.

Q3: How can I test for this compound interference in my assay?

A3: To check for interference, run a control experiment with this compound in your assay buffer without the fluorescent probe or cells. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in the absence of the intended fluorescent reporter indicates interference.

Q4: What is the primary mechanism of action of this compound that I should be aware of when designing my experiments?

A4: The primary molecular target of cardenolides is the Na+/K+-ATPase pump, which is crucial for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump by this compound leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. This disruption of ion gradients can trigger various downstream signaling cascades.

Troubleshooting Guides

Issue 1: High background fluorescence in a cell-based assay.
  • Possible Cause: Autofluorescence of this compound.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare a well with your assay medium and this compound at the highest concentration used in your experiment, but without cells or fluorescent dyes. Measure the fluorescence. If a significant signal is detected, this confirms autofluorescence.

    • Switch to Red-Shifted Probes: Whenever possible, use fluorescent probes that excite and emit at longer wavelengths (red or far-red spectrum), as autofluorescence from biological molecules and small compounds is less common in this range.

    • Use a Bottom-Reading Plate Reader: For adherent cells, a bottom-reading fluorometer can minimize the signal from the compound in the overlying medium.

    • Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the background signal.

    • Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the compound-only control from your experimental wells. However, this is less accurate if the compound's fluorescence is altered by cellular components.

Issue 2: Unexpected results in a Na+/K+-ATPase activity assay.
  • Possible Cause: Direct inhibition of the Na+/K+-ATPase by this compound, or interference with the fluorescent reporter of the assay.

  • Troubleshooting Steps:

    • Confirm Na+/K+-ATPase Inhibition: Use a non-fluorescent method to confirm the inhibitory activity of this compound on Na+/K+-ATPase, such as a colorimetric assay that measures inorganic phosphate release.

    • Check for Spectral Overlap: Compare the excitation and emission spectra of your fluorescent probe with the potential autofluorescence spectrum of this compound.

    • Use a Control Inhibitor: Run the assay with a well-characterized Na+/K+-ATPase inhibitor with known spectral properties (e.g., Ouabain) to ensure the assay is performing as expected.

Data Presentation

Table 1: Potential Autofluorescence Properties of this compound (Illustrative)

PropertyExpected Range for Cardenolides/SteroidsNotes
Excitation Maximum 350 - 500 nmThe exact maximum needs to be determined experimentally for this compound. This range is typical for the autofluorescence of many biological molecules.[3]
Emission Maximum 450 - 550 nmThe emission is generally broad and in the blue-green region of the spectrum.[3]
Interference Potential High for blue/green fluorescent probesAssays using probes like FITC, GFP, Calcein AM, and Fluo-4 are at higher risk of interference.

Table 2: Recommended Fluorescent Probes to Minimize Interference

Assay TypeRecommended Probe (Excitation/Emission)Rationale
Cytotoxicity Propidium Iodide (~535/617 nm)A red fluorescent dye that is less likely to have spectral overlap with this compound autofluorescence.
Calcium Imaging Fura-Red (~436, 470/650 nm)A ratiometric, red-shifted calcium indicator.
Na+/K+-ATPase Activity Thallium-sensitive probes (e.g., FluxOR™)These assays often operate in the green spectrum but may be less prone to interference than others.

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a serial dilution of this compound in the same buffer that will be used for your fluorescence assay. The concentration range should cover the concentrations you plan to use in your experiments.

  • Pipette the dilutions into the wells of a microplate (the same type used for your assay). Include a buffer-only control.

  • Use a scanning spectrofluorometer to measure the fluorescence.

    • Emission Scan: Excite the sample at a range of wavelengths (e.g., 350-500 nm) and measure the emission spectrum (e.g., 400-700 nm) for each excitation wavelength.

    • Excitation Scan: Set the emission wavelength to the peak found in the emission scan and measure the excitation spectrum.

  • Plot the results to identify the excitation and emission maxima of this compound's autofluorescence.

Protocol 2: Fluorescent Na+/K+-ATPase Inhibition Assay (Thallium Flux-Based)

This protocol is based on the principle that Na+/K+-ATPase can transport thallium ions (Tl+) and is a common method for screening inhibitors.

  • Cell Preparation: Plate cells expressing the Na+/K+-ATPase of interest in a 96-well black, clear-bottom microplate and culture overnight.

  • Loading with Indicator Dye: Remove the culture medium and load the cells with a thallium-sensitive fluorescent indicator dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells and add assay buffer containing various concentrations of this compound. Include a positive control (e.g., Ouabain) and a no-compound negative control. Incubate for the desired time.

  • Thallium Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated injection system to add a stimulus buffer containing thallium sulfate.

  • Data Acquisition: Measure the fluorescence intensity over time, immediately before and after the addition of the thallium stimulus.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx. Calculate the percent inhibition of Na+/K+-ATPase activity for each concentration of this compound relative to the controls.

Visualizations

experimental_workflow cluster_autofluorescence Autofluorescence Characterization cluster_assay Fluorescent Assay cluster_troubleshooting Troubleshooting Logic A1 Prepare this compound Dilutions A2 Measure Excitation/Emission Spectra A1->A2 A3 Identify Autofluorescence Profile A2->A3 C2 Run Compound-Only Control A3->C2 B1 Prepare Assay with Cells/Reagents B2 Add this compound B1->B2 B3 Measure Fluorescence B2->B3 C1 High Background? B3->C1 C1->C2 Yes C3 Switch to Red-Shifted Dyes C2->C3 C4 Background Subtraction C2->C4

Caption: Workflow for identifying and mitigating this compound autofluorescence.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cardenolide This compound NKA Na+/K+-ATPase Cardenolide->NKA Inhibits Src Src Kinase NKA->Src Activates ROS ↑ Reactive Oxygen Species (ROS) NKA->ROS Generates Ca ↑ Intracellular Ca2+ NKA->Ca Increases EGFR EGFR Src->EGFR Transactivates PI3K PI3K Src->PI3K Ras Ras EGFR->Ras NFkB NF-κB ROS->NFkB Gene Gene Expression Changes (e.g., Hypertrophy, Apoptosis) Ca->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 AP1->Gene NFkB->Gene

Caption: Downstream signaling cascade of Na+/K+-ATPase inhibition by this compound.[4][5][6][7]

References

Technical Support Center: Optimization of Cardenolide B-1 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Cardenolide B-1 and related cardiac glycosides from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from plants?

A1: Cardenolides are structurally complex steroid glycosides, and their extraction presents several challenges. These include their relatively low concentration in plant tissues, potential for degradation under harsh extraction conditions (e.g., high temperatures or extreme pH), and the co-extraction of interfering compounds like fats, waxes, and pigments.[1][2] Optimizing extraction is crucial to maximize yield while preserving the structural integrity of the target molecules.[1]

Q2: Which extraction methods are most effective for cardenolides?

A2: Several methods are employed, each with distinct advantages.

  • Hydroethanolic Reflux Extraction: Often yields the maximum amount of cardenolides but involves heating, which can risk degrading thermally sensitive compounds.[3]

  • Ultrasonic-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to enhance solvent penetration at lower temperatures, reducing the risk of thermal degradation.[1][3]

  • Soxhlet Extraction: A classical and exhaustive method, though the prolonged exposure to heat can be a disadvantage.[1][4]

  • Maceration: A simple method involving soaking the plant material in a solvent, but it can be less efficient and time-consuming.[1]

The choice depends on the specific cardenolide's stability, the available equipment, and the desired scale of extraction.

Q3: What are the most critical parameters to control during extraction?

A3: To ensure optimal and reproducible yields, the following parameters must be carefully controlled:

  • Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol and methanol, often in aqueous solutions (hydroethanolic/hydromethanolic), are commonly used due to their effectiveness in dissolving cardenolide glycosides.[5][6]

  • Temperature: Higher temperatures can increase extraction efficiency but also accelerate the degradation of sensitive cardenolides. A balance must be struck to maximize yield without compromising the compound's integrity.[1][2]

  • Extraction Duration: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, excessively long durations, especially with heating, can lead to degradation.[1]

  • Solvent-to-Material Ratio: This ratio should be optimized to ensure complete wetting of the plant material and efficient mass transfer of the cardenolides into the solvent.[1]

  • Plant Material Preparation: The plant material should be dried and ground to a fine powder to increase the surface area available for solvent contact.[5]

Q4: How does storage and pH affect the stability of extracted cardenolides?

A4: Cardenolide glycosides can degrade during storage, especially in solution.[3] For long-term stability, extracts should be stored at low temperatures (e.g., -20°C).[2] The pH of the extraction medium is also crucial; flavonoids, which are often co-extracted, are most stable between pH 5 and 7 and tend to degrade in alkaline conditions (pH > 8).[2] Cardenolides can also undergo acid hydrolysis, especially at elevated temperatures, which cleaves the sugar moieties from the steroid core.[3]

Troubleshooting Guide

Q1: My final yield of this compound is consistently low. What should I investigate?

A1: Low yield is a common issue that can be traced to several factors in the extraction and analysis workflow.

  • Suboptimal Solvent: Ensure the solvent polarity matches the target cardenolide. Hydroethanolic solutions are generally effective. Purely non-polar solvents will be inefficient.[6]

  • Incomplete Extraction: The extraction time may be too short, or the temperature too low. For reflux extraction, ensure the solvent is actively boiling. For UAE, ensure sufficient sonication power and time.[1][3]

  • Compound Degradation: High temperatures or prolonged extraction times can degrade cardenolides. Consider using a less harsh method like UAE or reducing the reflux time. Also, check the pH of your solvent mixture.[2][3]

  • Poor Plant Material: The concentration of cardenolides can vary significantly based on the plant's age, origin, and harvest time.[3]

  • Inefficient Post-Extraction Handling: Cardenolides can be lost during filtration and concentration steps. Ensure all transfers are quantitative and avoid overheating during solvent evaporation.

Q2: The extract is highly contaminated with chlorophyll and lipids. How can I remove these impurities?

A2: Co-extraction of lipophilic compounds is a frequent problem, especially when using ethanol or methanol.

  • Pre-Extraction Defatting: Before the main extraction, wash the dried plant material with a non-polar solvent like hexane or petroleum ether. This will remove a significant portion of lipids and waxes without dissolving the more polar cardenolides.[3]

  • Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be dissolved in a hydroalcoholic solution and partitioned against a non-polar solvent. The cardenolides will preferentially remain in the polar phase while lipids move to the non-polar phase.

  • Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., C18) to clean up the extract. After loading the crude extract, a non-polar wash can remove lipids before eluting the cardenolides with a more polar solvent.

Q3: My HPLC/TLC analysis shows poor separation or tailing peaks. What could be the cause?

A3: Poor chromatographic resolution can obscure results and lead to inaccurate quantification.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.2 µm syringe filter before injection. Particulates can clog the column and distort peaks.[7]

  • Mobile Phase Issues: The mobile phase composition may need optimization. Adjusting the ratio of acetonitrile to water (or methanol to water) can significantly improve peak shape and resolution. Ensure the mobile phase is properly degassed.

  • Column Contamination: Impurities from previous injections can accumulate on the column. Flush the column with a strong solvent (as recommended by the manufacturer) to clean it.

  • TLC-Specific Issues: For Thin-Layer Chromatography (TLC), ensure the chamber is fully saturated with the solvent vapor before developing the plate. Apply the sample as a small, concentrated spot to prevent band broadening.[8]

Q4: I am struggling with batch-to-batch reproducibility. How can I improve consistency?

A4: Reproducibility is key to reliable scientific data. Lack of it often points to uncontrolled variables.

  • Standardize Plant Material: Use plant material from the same source, harvested and dried under consistent conditions. If possible, use a single homogenized batch for an entire series of experiments.

  • Control Extraction Parameters Precisely: Use calibrated equipment to strictly control temperature, time, solvent-to-solid ratio, and sonication power. Document every parameter for each run.[1]

  • Use an Internal Standard: For analytical quantification (e.g., by HPLC), adding a known amount of a stable, commercially available cardenolide like digitoxin as an internal standard can correct for variations in extraction efficiency and injection volume.[7]

  • Validate Analytical Methods: Ensure your HPLC or other analytical method is validated for linearity, accuracy, and precision to distinguish analytical variability from extraction variability.

Data Presentation: Comparison of Extraction Methods

MethodTypical SolventTemperatureTypical DurationAdvantagesDisadvantagesReference
Reflux Extraction 70-80% EthanolBoiling Point1-2 hoursHigh yield, simple setupRisk of thermal degradation[3]
Ultrasonic-Assisted 70-80% Ethanol25-50 °C30-60 minutesFast, reduced degradation riskRequires specialized equipment[1][3]
Soxhlet Extraction Methanol/EthanolBoiling Point6-24 hoursExhaustive extractionVery long duration, thermal stress[1][4]
Maceration Methanol/EthanolRoom Temp24-72 hoursSimple, no heat requiredTime-consuming, lower efficiency[1]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Cardenolides
  • Preparation: Weigh 10 g of finely powdered, dried plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 70% ethanol (v/v) to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate for 45 minutes at 40°C. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.

  • Re-extraction: Transfer the solid residue back to the flask and repeat steps 2-4 two more times to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Storage: The resulting crude extract should be stored in a desiccator or at -20°C until further analysis.

Protocol 2: Hydroethanolic Reflux Extraction
  • Preparation: Place 10 g of powdered, dried plant material into a 250 mL round-bottom flask.

  • Solvent Addition: Add 100 mL of 80% ethanol. Add a few boiling chips to ensure smooth boiling.

  • Reflux: Assemble a reflux apparatus by attaching a condenser to the flask. Heat the mixture to a gentle boil using a heating mantle and maintain the reflux for 1.5 hours.[3]

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the dried extract in a cool, dark, and dry place.

Visualizations

ExtractionWorkflow Plant Plant Material (Dried, Powdered) Defat Pre-Extraction (Defatting with Hexane) Plant->Defat Optional Extract Extraction (UAE or Reflux with 70% EtOH) Plant->Extract Defat->Extract Filter Filtration & Concentration (Rotary Evaporator) Extract->Filter Crude Crude Extract Filter->Crude Cleanup Purification (SPE or Column Chromatography) Crude->Cleanup Analysis Analysis (HPLC, HPTLC, MS) Crude->Analysis Direct Analysis Pure Purified Cardenolides Cleanup->Pure Pure->Analysis

Caption: General workflow for the extraction, purification, and analysis of this compound.

TroubleshootingYield Start Problem: Low Cardenolide Yield CheckSolvent Is the solvent optimal? (e.g., 70% EtOH) Start->CheckSolvent Sol_Yes Yes CheckSolvent->Sol_Yes Yes Sol_No No CheckSolvent->Sol_No No CheckParams Are extraction parameters sufficient? (Time, Temp, Ratio) Par_Yes Yes CheckParams->Par_Yes Yes Par_No No CheckParams->Par_No No CheckDegrade Could degradation be occurring? (Harsh Temp/pH) Deg_Yes Yes CheckDegrade->Deg_Yes Yes Deg_No No CheckDegrade->Deg_No No CheckMaterial Is the plant material quality good? Mat_Solution Solution: Source new, high-quality plant material. CheckMaterial->Mat_Solution No End Yield Improved CheckMaterial->End Yes Sol_Yes->CheckParams Sol_Solution Solution: Test different solvent polarities. Sol_No->Sol_Solution Par_Yes->CheckDegrade Par_Solution Solution: Increase time/temp or solvent ratio. Par_No->Par_Solution Deg_Solution Solution: Use milder method (UAE) or shorter duration. Deg_Yes->Deg_Solution Deg_No->CheckMaterial Sol_Solution->End Par_Solution->End Deg_Solution->End

Caption: Troubleshooting logic for diagnosing the cause of low cardenolide extraction yield.

References

dealing with batch-to-batch variability of Cardenolide B-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cardenolide B-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring steroid and a member of the cardenolide glycoside family, identified by CAS number 1318158-89-2.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This disruption of ion homeostasis is central to its biological effects.[5]

Q2: What are the common research applications of this compound?

A2: this compound is primarily investigated for its potential in cancer therapy. Its ability to inhibit the Na+/K+-ATPase can trigger signaling pathways that lead to apoptosis (programmed cell death) in cancer cells. It is also a valuable tool for studying cardiac function, cellular signaling pathways, and as a reference compound in natural product research.

Q3: How should I store and handle this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light. For short-term use, refrigeration at 2-8°C is acceptable. Cardenolides can be susceptible to degradation under harsh acidic or basic conditions, and exposure to light and high temperatures can also lead to instability.[6][7] It is advisable to prepare solutions fresh for each experiment. If stock solutions are necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I am observing significant variability in my experimental results between different batches of this compound. What are the potential causes?

A4: Batch-to-batch variability is a known challenge with natural products.[3] The primary causes include:

  • Source Material Variation: The chemical profile of the plant from which this compound is isolated can be influenced by factors such as geographical location, climate, and harvest time.[8]

  • Extraction and Purification Processes: Differences in manufacturing processes can lead to variations in the purity and impurity profile of the final product.[3]

  • Presence of Impurities: Minor, structurally related cardenolides or other plant metabolites can be present in varying amounts and may have their own biological activity, contributing to the overall observed effect.

  • Degradation: Improper storage or handling can lead to degradation of the compound, resulting in reduced potency.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Batch-to-Batch Variation in Potency 1. Qualify Each New Batch: Perform a dose-response curve with each new lot of this compound to determine its specific IC50 value. Do not assume the same potency as previous batches. 2. Use a Reference Standard: If possible, include a well-characterized reference standard of this compound or a related cardenolide (e.g., Digoxin) in your assays to normalize the results.
Cell Line Variability 1. Monitor Cell Passage Number: Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses to treatments.
Assay Conditions 1. Ensure Consistent Seeding Density: Variations in the number of cells seeded can affect the outcome of cytotoxicity assays. 2. Standardize Incubation Times: Adhere strictly to the planned incubation times for drug treatment. 3. Check Serum Concentration: The concentration of serum in the cell culture medium can influence the bioavailability and activity of compounds. Maintain a consistent serum percentage across all experiments.
Compound Solubility 1. Prepare Fresh Dilutions: Prepare serial dilutions of this compound from a freshly prepared stock solution for each experiment. 2. Visually Inspect for Precipitation: When adding the compound to the cell culture medium, visually inspect for any signs of precipitation. If precipitation occurs, consider adjusting the solvent concentration or using a different solvent system.
Issue 2: Poor or inconsistent peaks in HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Degradation 1. Use Freshly Prepared Samples: Prepare samples for HPLC analysis immediately before injection. 2. Protect from Light: Keep samples and standards in amber vials to prevent photolytic degradation.
Poor Solubility 1. Optimize Sample Solvent: Ensure this compound is fully dissolved in the initial solvent before dilution with the mobile phase. DMSO is a common solvent for initial dissolution. 2. Filter Samples: Filter all samples and standards through a 0.22 µm syringe filter before injection to remove any particulates.
Column Issues 1. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the run. 2. Column Cleaning: If peak shape degrades, wash the column according to the manufacturer's instructions to remove any adsorbed impurities.
Mobile Phase Problems 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. 2. Degas Mobile Phase: Degas the mobile phase to prevent the formation of bubbles in the system, which can cause baseline noise and affect peak shape.

Data Presentation: Managing Batch-to-Batch Variability

To effectively manage batch-to-batch variability, it is crucial to systematically characterize each new lot of this compound. The following tables provide a template for recording and comparing key quality control parameters.

Table 1: Physicochemical Characterization of this compound Batches

ParameterBatch ABatch BBatch CAcceptable Range
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderConforms to standard
Purity by HPLC (%) 98.5%97.2%99.1%≥ 95%
Identity by Mass Spec (m/z) [M+H]+ 533.3[M+H]+ 533.3[M+H]+ 533.3Matches reference
Solubility in DMSO Clear solution at 10 mg/mLClear solution at 10 mg/mLClear solution at 10 mg/mLClear solution at ≥ 10 mg/mL

Table 2: Biological Activity of this compound Batches

ParameterBatch ABatch BBatch CAcceptable Variability
Na+/K+-ATPase Inhibition IC50 (µM) 0.851.150.79Within ± 20% of reference
Cell Viability Assay IC50 (µM) (e.g., A549 cells) 1.21.51.1Within ± 25% of reference

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Purity

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Reference standard of this compound (if available)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 30% acetonitrile, increasing to 70% over 20 minutes.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol or DMSO to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the mobile phase.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound batch to be tested in methanol or DMSO. Dilute to a concentration within the range of the standard curve.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 218 nm.

    • Inject 10 µL of each standard and sample.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the reference standard.

    • Determine the concentration of this compound in the test sample using the standard curve.

    • Calculate the purity by expressing the measured concentration as a percentage of the expected concentration.

Protocol 2: Na+/K+-ATPase Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • This compound sample

  • ATP

  • Assay buffer (containing NaCl, KCl, MgCl2, and a pH buffer like Tris-HCl)

  • Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and equilibrate to 37°C.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.

    • Prepare the ATP solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ouabain).

    • Add the Na+/K+-ATPase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding the phosphate detection reagent.

    • Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling_Pathway Cardenolide_B1 This compound NaK_ATPase Na+/K+-ATPase Cardenolide_B1->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Src_Kinase Src Kinase NaK_ATPase->Src_Kinase Activates Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Intracellular_Na->Na_Ca_Exchanger Affects Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Reverses, leading to Apoptosis Apoptosis Intracellular_Ca->Apoptosis PI3K_Akt PI3K/Akt Pathway Src_Kinase->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src_Kinase->MAPK_ERK PI3K_Akt->Apoptosis Cell_Proliferation ↓ Cell Proliferation MAPK_ERK->Cell_Proliferation

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_QC Batch Quality Control cluster_Experiment Experimental Use Receive_Batch Receive New Batch of This compound Physicochemical_Analysis Physicochemical Analysis (HPLC, MS, Solubility) Receive_Batch->Physicochemical_Analysis Biological_Assay Biological Activity Assay (Na+/K+-ATPase Inhibition) Receive_Batch->Biological_Assay Compare_Data Compare Data to Reference/Previous Batches Physicochemical_Analysis->Compare_Data Biological_Assay->Compare_Data Accept_Reject Accept or Reject Batch Compare_Data->Accept_Reject Prepare_Stock Prepare Stock Solution from Accepted Batch Accept_Reject->Prepare_Stock Accept Perform_Experiment Perform In Vitro/In Vivo Experiment Prepare_Stock->Perform_Experiment Analyze_Results Analyze and Interpret Results Perform_Experiment->Analyze_Results

Caption: Workflow for managing this compound batch variability.

References

Validation & Comparative

Cardenolide B-1 vs. Digitoxin: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Cardenolide B-1 and Digitoxin, two cardiac glycosides with potential applications in cancer therapy. While extensive data is available for the well-characterized compound Digitoxin, research on the cytotoxic effects of this compound is limited. This comparison synthesizes the available experimental data to offer a comprehensive overview for research and development purposes.

Executive Summary

Both this compound and Digitoxin belong to the cardenolide class of steroids, known for their inhibitory effects on the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients. Inhibition of this pump in cancer cells can trigger a cascade of events leading to apoptosis (programmed cell death).

Digitoxin has been extensively studied and has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the nanomolar range. Its mechanism of action is well-documented and involves the induction of apoptosis through various signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Digitoxin in various cancer cell lines. Unfortunately, specific IC50 values for this compound from peer-reviewed publications were not available at the time of this guide's compilation.

CompoundCell LineCell TypeIncubation Time (h)IC50 (nM)Reference
DigitoxinHepG2/ADMDoxorubicin-resistant liver carcinoma24132.65 ± 33.83[1][2]
4852.29 ± 6.26[1][2]
729.13 ± 3.67[1][2]
TK-10Renal adenocarcinomaNot Specified3.2 ± 0.1[3]
MCF-7Breast adenocarcinomaNot Specified10.2 ± 0.3[3]
UACC-62MelanomaNot Specified33.0 ± 2.0[3]
K-562Chronic myelogenous leukemiaNot Specified6.4 ± 0.4[3]
This compound WI-38 Normal human lung fibroblast Not Specified Data not available Bai et al., J Wood Sci, 2011 [4]
VA-13 SV40 transformed human lung fibroblast Not Specified Data not available Bai et al., J Wood Sci, 2011 [4]
HepG2 Hepatocellular carcinoma Not Specified Data not available Bai et al., J Wood Sci, 2011 [4]

Note: The study by Bai et al. (2011) indicated that some cardenolides in their investigation showed cytotoxic activity with IC50 values of less than 0.7 µM or 1.5 µM, but the specific value for this compound was not found.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of cardenolide cytotoxicity.

Cell Viability and Cytotoxicity Assays (MTT and Alamar Blue)

These assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of cells.

1. Cell Seeding:

  • Cells are harvested from culture and counted using a hemocytometer or automated cell counter.

  • Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

2. Compound Treatment:

  • A stock solution of the test compound (this compound or Digitoxin) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.

  • Control wells receive medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Assay Protocol:

  • Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Alamar Blue (Resazurin) Assay Protocol:

  • After the treatment incubation, 10 µL of Alamar Blue reagent is added to each well.

  • The plates are incubated for 1-4 hours at 37°C, during which viable cells reduce resazurin to the fluorescent resorufin.

  • The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, which are considered 100% viable.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both this compound and Digitoxin is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis triggers downstream signaling pathways that culminate in apoptosis.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, VA-13, WI-38) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (this compound or Digitoxin) seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation reagent Add Viability Reagent (MTT or Alamar Blue) incubation->reagent measurement Measure Absorbance/ Fluorescence reagent->measurement viability Calculate % Viability measurement->viability ic50 Determine IC50 viability->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound and Digitoxin.

The binding of a cardenolide to the Na+/K+-ATPase can activate a signaling cascade involving Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of the Ras/Raf/MEK/ERK pathway, which can have pro-apoptotic effects in cancer cells. Furthermore, the increased intracellular calcium can lead to mitochondrial stress, the release of cytochrome c, and the activation of the caspase cascade, which are central to the intrinsic pathway of apoptosis.

Cardenolide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cardenolide Cardenolide (B-1 or Digitoxin) na_k_atpase Na+/K+-ATPase cardenolide->na_k_atpase Inhibits src Src na_k_atpase->src Activates ca_increase ↑ [Ca2+]i na_k_atpase->ca_increase Leads to egfr EGFR src->egfr Transactivates ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis Promotes mito_stress Mitochondrial Stress ca_increase->mito_stress cyto_c Cytochrome c Release mito_stress->cyto_c caspase Caspase Activation cyto_c->caspase caspase->apoptosis

Caption: Signaling pathway of cardenolide-induced apoptosis in cancer cells.

Conclusion

Digitoxin is a potent cytotoxic agent against a variety of cancer cell lines, with a well-established mechanism of action centered on the inhibition of Na+/K+-ATPase and the subsequent induction of apoptosis. While this compound is structurally related to Digitoxin and has been shown to possess cytotoxic properties, a lack of publicly available quantitative data, specifically IC50 values, currently hinders a direct and comprehensive comparative analysis. Further research is warranted to fully elucidate the cytotoxic potential and mechanism of action of this compound, which may represent a promising avenue for the development of novel anticancer therapies. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own comparative studies to rigorously evaluate the potential of this compound.

References

A Comparative Analysis of Na+/K+-ATPase Inhibition: Ouabain vs. Cardenolides from Nerium oleander

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Na+/K+-ATPase inhibitory activity of the well-characterized cardiac glycoside, ouabain, and representative cardenolides isolated from Nerium oleander. While this report aims to compare Cardenolide B-1 and ouabain, extensive searches for the Na+/K+-ATPase inhibitory activity of this compound did not yield specific quantitative data (e.g., IC50 values). This compound is a polar cardenolide monoglycoside that has been isolated from the stems and twigs of Nerium oleander. While its anti-inflammatory activity has been evaluated, with some related compounds showing IC50 values below 1 µM for the inhibition of intercellular adhesion molecule-1 (ICAM-1) induction, its direct interaction with Na+/K+-ATPase has not been quantitatively reported in publicly available literature.

Therefore, to provide a valuable comparative analysis for researchers, this guide will focus on ouabain and oleandrin, a major and well-studied cardenolide from Nerium oleander, for which robust Na+/K+-ATPase inhibition data is available.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound against Na+/K+-ATPase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

CompoundSource Organism/Cell LineIC50 (µM)Reference
Ouabain Porcine Kidney Na+,K+-ATPase0.22[1]
Vero Cells (Anti-MERS-CoV activity)0.08[2]
Oleandrin Porcine Kidney Na+,K+-ATPase0.62[1]

Note: IC50 values can vary depending on the specific isoform of the Na+/K+-ATPase alpha subunit and the experimental conditions.

Experimental Protocols: Determining Na+/K+-ATPase Inhibitory Activity

A common method to determine the Na+/K+-ATPase inhibitory activity of a compound is by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The following is a generalized protocol based on established methodologies.

1. Preparation of Na+/K+-ATPase Enzyme:

  • The enzyme can be sourced commercially (e.g., from porcine kidney) or prepared from specific tissues or cells.

  • The tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in Na+/K+-ATPase.

  • The protein concentration of the enzyme preparation is determined using a standard protein assay (e.g., Bradford assay).

2. ATPase Activity Assay:

  • The assay is typically performed in a temperature-controlled microplate reader or water bath.

  • Two sets of reaction mixtures are prepared:

    • Total ATPase activity: Contains buffer, MgCl2, NaCl, KCl, ATP, and the enzyme preparation.

    • Ouabain-insensitive ATPase activity: Contains the same components as the total ATPase activity mix, but with the addition of a high concentration of ouabain (or the test compound) to completely inhibit Na+/K+-ATPase. This measures the activity of other ATPases present in the preparation.

  • The test compound (e.g., this compound or ouabain) is added to the reaction mixtures at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated for a specific time (e.g., 15-30 minutes) at 37°C.

  • The reaction is stopped by adding a solution that also facilitates the colorimetric detection of inorganic phosphate (e.g., a solution containing ascorbic acid and ammonium molybdate).

3. Measurement and Calculation:

  • The absorbance of the resulting colored complex is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm or 700 nm).

  • The amount of inorganic phosphate released is calculated from a standard curve prepared with known concentrations of phosphate.

  • The Na+/K+-ATPase activity is determined by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.

  • The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Methodologies and Pathways

To visually represent the experimental workflow and the downstream signaling consequences of Na+/K+-ATPase inhibition, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue Tissue/Cell Source Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction (Enzyme) Centrifugation->Microsomes ProteinAssay Protein Quantification Microsomes->ProteinAssay ReactionMix Prepare Reaction Mixtures (+/- Inhibitor) ProteinAssay->ReactionMix Incubation Incubate with ATP at 37°C ReactionMix->Incubation StopReaction Stop Reaction & Develop Color Incubation->StopReaction MeasureAbs Measure Absorbance StopReaction->MeasureAbs CalcPi Calculate Pi Released MeasureAbs->CalcPi CalcActivity Determine Na+/K+-ATPase Activity CalcPi->CalcActivity CalcInhibition Calculate % Inhibition CalcActivity->CalcInhibition IC50 Determine IC50 Value CalcInhibition->IC50

Caption: Experimental workflow for determining Na+/K+-ATPase inhibitory activity.

Signaling_Pathway cluster_ion_effects Ionic Dysregulation cluster_signalosome Signalosome Activation cluster_downstream Downstream Cellular Effects Cardenolide Cardenolide (e.g., Ouabain) NKA Na+/K+-ATPase Cardenolide->NKA binds & inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Src Src Kinase NKA->Src activates Ca_in ↑ Intracellular Ca2+ (via NCX) Na_in->Ca_in inhibits GeneExpression Altered Gene Expression Ca_in->GeneExpression EGFR EGFR Src->EGFR transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->GeneExpression Proliferation ↓ Cell Proliferation GeneExpression->Proliferation Apoptosis ↑ Apoptosis GeneExpression->Apoptosis

References

Comparative Efficacy and Mechanism of Action: Cardenolide B-1 and Other Inotropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the mechanism of action of Cardenolide B-1, a representative cardiac glycoside, against two other classes of inotropic agents: β-adrenergic agonists and phosphodiesterase inhibitors. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced differences in their mechanisms, supported by experimental data and detailed protocols. For the purpose of this guide, the well-characterized cardenolide, Ouabain, is used as a proxy for this compound to ensure data accuracy and relevance.

Overview of Inotropic Mechanisms

Positive inotropic agents enhance cardiac contractility and are crucial in the management of heart failure. However, their mechanisms of action vary significantly, leading to different efficacy and safety profiles. This guide focuses on three distinct mechanisms:

  • This compound (via Ouabain): Inhibition of the Na+/K+-ATPase pump.[1]

  • Dobutamine: β1-adrenergic receptor agonism.[2]

  • Milrinone: Phosphodiesterase 3 (PDE3) inhibition.[3]

Comparative Performance Data

The following table summarizes key quantitative data for each compound, providing a basis for objective comparison. Values are indicative and can vary based on experimental conditions.

ParameterThis compound (Ouabain)DobutamineMilrinone
Primary Target Na+/K+-ATPaseβ1-Adrenergic ReceptorPhosphodiesterase 3 (PDE3)
Mechanism of Action Inhibition of Na+/K+-ATPase, leading to increased intracellular Ca2+.[1]Activation of adenylate cyclase, increasing cAMP and subsequent Ca2+ influx.[4]Inhibition of cAMP degradation, increasing intracellular cAMP and Ca2+.[3]
EC50 / IC50 (Target) IC50: ~10-100 nM (Na+/K+-ATPase)EC50: ~100-1000 nM (β1-AR)IC50: ~0.5-1 µM (PDE3)
Effect on Intracellular Ca2+ Significant increaseModerate to significant increaseModerate increase
Effect on Heart Rate Minimal to moderate increaseSignificant increase[5]Minimal to moderate increase
Clinical Application Heart failure, atrial fibrillation.[6]Acute heart failure, cardiogenic shock.[5]Acute decompensated heart failure.[7]

Signaling Pathways

The distinct mechanisms of these inotropic agents are best understood by visualizing their signaling pathways.

cluster_Cardenolide This compound (Ouabain) cluster_Dobutamine Dobutamine cluster_Milrinone Milrinone Cardenolide This compound NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (Reverse) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contractility_C ↑ Contractility Ca_in->Contractility_C Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR Activates AC Adenylyl Cyclase Beta1_AR->AC cAMP_D ↑ cAMP AC->cAMP_D PKA_D Protein Kinase A cAMP_D->PKA_D Ca_Channels L-type Ca2+ Channels PKA_D->Ca_Channels Phosphorylates Ca_in_D ↑ Ca2+ Influx Ca_Channels->Ca_in_D Contractility_D ↑ Contractility Ca_in_D->Contractility_D Milrinone Milrinone PDE3 PDE3 Milrinone->PDE3 Inhibits cAMP_M ↑ cAMP PDE3->cAMP_M Degradation PKA_M Protein Kinase A cAMP_M->PKA_M Ca_in_M ↑ Intracellular Ca2+ PKA_M->Ca_in_M Contractility_M ↑ Contractility Ca_in_M->Contractility_M

Comparative signaling pathways of inotropic agents.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms of action, a series of key experiments are required. The following sections provide detailed methodologies.

Experimental Workflow

cluster_workflow Mechanism of Action Validation Workflow start Isolate Cardiac Myocytes target_assay Target-Specific Assay (Na+/K+-ATPase, cAMP) start->target_assay calcium_imaging Intracellular Ca2+ Measurement start->calcium_imaging contractility_assay Myocyte Contractility Assay start->contractility_assay data_analysis Data Analysis & Comparison target_assay->data_analysis calcium_imaging->data_analysis contractility_assay->data_analysis conclusion Mechanism Validation data_analysis->conclusion

Workflow for validating the mechanism of action.
Na+/K+-ATPase Activity Assay (for this compound)

This assay measures the rate of ATP hydrolysis by Na+/K+-ATPase, which is inhibited by cardenolides.[8]

  • Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (like ouabain) represents the activity of the enzyme.[9][10]

  • Materials:

    • Isolated cardiac myocyte membrane fractions

    • Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4.[10]

    • ATP solution

    • Ouabain solution (for control)

    • Phosphate detection reagent (e.g., Malachite Green)

  • Procedure:

    • Prepare two sets of reaction tubes. One set will contain the assay buffer, and the other will contain the assay buffer plus ouabain (to measure non-Na+/K+-ATPase activity).[10]

    • Add the membrane fraction to all tubes.

    • Add this compound at various concentrations to the first set of tubes.

    • Initiate the reaction by adding ATP to all tubes and incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green-based assays).[11]

    • Calculate Na+/K+-ATPase activity by subtracting the Pi generated in the presence of ouabain from the total Pi generated.

Intracellular Calcium Measurement

This experiment visualizes and quantifies changes in intracellular calcium concentration in response to the application of the inotropic agents.[12]

  • Principle: Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[13] The change in fluorescence intensity upon drug application corresponds to a change in intracellular calcium levels.

  • Materials:

    • Isolated adult ventricular myocytes.[13]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

    • Confocal microscope equipped for live-cell imaging.

  • Procedure:

    • Isolate cardiomyocytes from adult rats or mice.[13]

    • Load the cells with the fluorescent calcium indicator by incubating them with the AM ester form of the dye.[13]

    • Mount the cells on a perfusion chamber on the microscope stage.

    • Record baseline fluorescence.

    • Perfuse the cells with the inotropic agent (this compound, Dobutamine, or Milrinone) at various concentrations.

    • Record the changes in fluorescence intensity over time.

    • Analyze the data to determine the amplitude and kinetics of the calcium transients.

Cardiac Myocyte Contractility Assay

This assay directly measures the effect of the inotropic agents on the contractile function of isolated cardiomyocytes.[14][15]

  • Principle: The shortening and re-lengthening of isolated cardiomyocytes are recorded using video microscopy and edge-detection software.[16]

  • Materials:

    • Isolated cardiomyocytes.

    • An inverted microscope with a high-speed camera.

    • Edge-detection software for contractility analysis.

  • Procedure:

    • Plate isolated cardiomyocytes in a chamber on the microscope.

    • Pace the cells electrically to induce regular contractions.

    • Record baseline contractility (sarcomere length changes or cell shortening).

    • Apply the inotropic agent at various concentrations to the cells.

    • Record the changes in the extent and velocity of cell shortening and re-lengthening.

    • Analyze parameters such as peak shortening, time to peak shortening, and time to 90% relaxation.

cAMP Assay (for Dobutamine and Milrinone)

This assay is used to confirm the mechanism of action of β-adrenergic agonists and PDE inhibitors by measuring changes in intracellular cyclic AMP (cAMP) levels.[17]

  • Principle: This is typically a competitive immunoassay (e.g., ELISA or HTRF) where the amount of cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.[18]

  • Materials:

    • Cultured neonatal rat cardiomyocytes or other suitable cell line expressing the target receptors.[17]

    • cAMP assay kit (commercially available).

    • Stimulation buffer.

  • Procedure:

    • Culture the cells in a multi-well plate.[18]

    • Pre-treat the cells with a phosphodiesterase inhibitor (for dobutamine assay) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of Dobutamine or Milrinone.

    • Lyse the cells to release the intracellular cAMP.

    • Perform the cAMP measurement according to the manufacturer's protocol of the chosen assay kit.

    • Determine the concentration of cAMP produced in response to the drugs.

Logical Relationship of Mechanisms

The following diagram illustrates the logical flow from receptor/enzyme interaction to the final physiological response for each class of inotropic agent.

cluster_logic Logical Flow of Inotropic Mechanisms start Drug Administration cardenolide_target This compound Inhibits Na+/K+-ATPase start->cardenolide_target dobutamine_target Dobutamine Activates β1-AR start->dobutamine_target milrinone_target Milrinone Inhibits PDE3 start->milrinone_target na_increase ↑ Intracellular Na+ cardenolide_target->na_increase camp_increase ↑ cAMP dobutamine_target->camp_increase milrinone_target->camp_increase ca_increase ↑ Intracellular Ca2+ na_increase->ca_increase camp_increase->ca_increase end ↑ Cardiac Contractility ca_increase->end

Logical flow from drug target to physiological effect.

Conclusion

The validation of this compound's mechanism of action requires a multifaceted approach that combines target-specific biochemical assays with functional cellular assays. By comparing its effects on Na+/K+-ATPase activity, intracellular calcium dynamics, and myocyte contractility with those of agents with distinct mechanisms like Dobutamine and Milrinone, researchers can build a comprehensive and robust understanding of its pharmacological profile. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, facilitating informed decision-making in the drug discovery and development process.

References

Comparative Analysis of Cardenolide B-1 and Other Cardiac Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and comparative bioactivity of cardiac glycosides is crucial for accurate experimental design and interpretation. This guide provides a comparative overview of Cardenolide B-1 and other notable cardiac glycosides, focusing on their interaction with the primary molecular target, the Na+/K+-ATPase.

Comparative Biological Activity: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme. The concentration required for 50% inhibition (IC50) is a key measure of a compound's potency and is indicative of its binding affinity to the enzyme. Cross-reactivity in a biological context is often related to the ability of different compounds to bind to the same target. The following table summarizes the IC50 values for several cardiac glycosides, including some also found in Nerium oleander, against Na+/K+-ATPase.

Cardiac GlycosideSource/TypeTarget EnzymeIC50 (µM)Reference
Oleandrin Nerium oleanderNa,K-ATPase0.62[2]
Oleandrigenin Nerium oleanderNa,K-ATPase1.23[2]
Digoxin Digitalis lanataNa,K-ATPase2.69[2]
Ouabain Strophanthus gratusNa,K-ATPase0.22[2]
Gitoxin Digitalis purpureaPorcine cerebral cortex Na+/K+-ATPaseVaries by isoform[3]
Neriifolin Thevetia peruvianaNa+/K+-ATPaseMore potent than Oleandrin[4]
Thevetin A Thevetia peruvianaNa+/K+-ATPaseLess potent than Digoxin[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used to study these compounds, the following diagrams are provided.

Cardiac Glycoside Signaling Pathway CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Reduced Efflux Src Src Kinase NKA->Src Activation NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release Ca2+ Release SR->Ca_release Contraction Muscle Contraction (Inotropic Effect) Ca_release->Contraction EGFR EGFR Src->EGFR Transactivation Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK NFkB NF-κB Activation Ras_MAPK->NFkB Signaling Downstream Signaling (e.g., Cell Growth, Proliferation) Ras_MAPK->Signaling Experimental Workflow: Na+/K+-ATPase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_Prep Prepare Na+/K+-ATPase (e.g., from tissue homogenate) Incubation Incubate Enzyme with Inhibitor at 37°C Enzyme_Prep->Incubation Buffer_Prep Prepare Reaction Buffer (with ATP, NaCl, KCl, MgCl2) Buffer_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of Cardiac Glycosides Inhibitor_Prep->Incubation Reaction_Start Initiate Reaction by adding ATP Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., with acid) Reaction_Start->Reaction_Stop Pi_Detection Measure Inorganic Phosphate (Pi) Released (Colorimetric) Reaction_Stop->Pi_Detection Data_Analysis Plot % Inhibition vs. Log[Inhibitor] Pi_Detection->Data_Analysis IC50_Calc Calculate IC50 Value Data_Analysis->IC50_Calc Experimental Workflow: Competitive ELISA cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection & Analysis Plate_Coat Coat Microtiter Plate with Capture Antibody or Antigen Wash1 Wash Plate Plate_Coat->Wash1 Block Block Non-specific Sites (e.g., with BSA) Wash1->Block Wash2 Wash Plate Block->Wash2 Sample_Add Add Standard or Sample (containing free cardenolide) Wash2->Sample_Add Labeled_Add Add Enzyme-labeled Cardenolide Sample_Add->Labeled_Add Incubate Incubate to Allow Competition Labeled_Add->Incubate Wash3 Wash to Remove Unbound Reagents Incubate->Wash3 Substrate_Add Add Substrate Wash3->Substrate_Add Color_Dev Color Development Substrate_Add->Color_Dev Stop_Reaction Stop Reaction Color_Dev->Stop_Reaction Read_Abs Read Absorbance Stop_Reaction->Read_Abs Data_Analysis Plot Absorbance vs. Log[Cardenolide] & Calculate % Cross-Reactivity Read_Abs->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Cardenolide B-1 and its related compounds, highlighting their potential as anti-cancer agents. This analysis is supported by experimental data on their cytotoxicity and inhibition of the Na+/K+-ATPase, along with detailed experimental protocols and visual representations of key biological pathways.

Cardenolides, a class of naturally occurring steroids, have long been recognized for their cardiotonic properties. However, recent research has unveiled their potent cytotoxic effects against various cancer cell lines, sparking interest in their development as novel anti-cancer therapeutics. At the forefront of this research is this compound, a compound that has demonstrated significant biological activity. Understanding the relationship between the chemical structure of this compound and its therapeutic efficacy is crucial for the rational design of more potent and selective drug candidates.

Comparative Biological Activity of this compound and Related Compounds

The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump leads to a cascade of downstream effects, ultimately inducing apoptosis and cell death in cancer cells. The cytotoxic potency of cardenolides is intrinsically linked to their ability to inhibit this crucial enzyme.

The structure-activity relationship of cardenolides is complex, with subtle modifications to the steroid backbone, the sugar moiety at the C3 position, or the lactone ring at the C17 position significantly influencing their biological activity.

Key Structural Features Influencing Activity:

  • The Butenolide Ring at C17: The unsaturated lactone ring at the C17 position is a critical pharmacophore for Na+/K+-ATPase binding and subsequent cytotoxic activity. Modifications to this ring generally lead to a decrease in potency.

  • The Sugar Moiety at C3: The type and number of sugar residues attached at the C3 position of the steroid core play a significant role in the molecule's solubility, bioavailability, and binding affinity to the Na+/K+-ATPase. Glycosylated cardenolides are often more potent than their aglycone counterparts.

  • Stereochemistry of the Steroid Nucleus: The cis-fusion of the C/D rings and the β-orientation of the lactone ring are crucial for high-affinity binding to the Na+/K+-ATPase.

To illustrate the structure-activity relationships, the following tables summarize the reported cytotoxic activities (IC50 values) and Na+/K+-ATPase inhibitory activities of this compound and a selection of its related compounds from various studies.

CompoundCancer Cell LineIC50 (µM)Reference
Cardenolide Analog 1 Ocular Cancer (C918)0.035[2]
Cardenolide Analog 1 Ocular Cancer (RB355)0.090[2]
Ouabain Ocular Cancer (Representative)Not specified[2]
(+)-Digoxin HT-29 (Colon)0.1 - 0.3
(+)-Digoxin MDA-MB-231 (Breast)0.1 - 0.3
(+)-Digoxin OVCAR3 (Ovarian)0.1 - 0.3
(+)-Digoxin MDA-MB-435 (Melanoma)0.1 - 0.3
Asclepin HepG20.02
Asclepin Raji0.02
12β-hydroxycalotropin HepG20.69
12β-hydroxycalotropin Raji1.46
Boivinide A A2780 (Ovarian)0.17
CompoundEnzyme SourceIC50Reference
Calactin E. core Na+/K+-ATPase9.20 x 10⁻⁸ M[3]
Calactin D. plexippus Na+/K+-ATPase2.15 x 10⁻⁶ M[3]
(+)-Digoxin Rat Brain Na,K-ATPase (α2/α3 isoforms)219 ± 40 nM[4]
21-benzylidene digoxin Rat Brain Na,K-ATPaseNo effect up to 100 µM[4]

Signaling Pathways Modulated by Cardenolides

The inhibition of Na+/K+-ATPase by cardenolides triggers a complex network of intracellular signaling pathways that contribute to their anti-cancer effects.

G General Signaling Cascade Initiated by Cardenolides Cardenolide Cardenolide NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibits JAK_STAT JAK/STAT Pathway Cardenolide->JAK_STAT Downregulates JAK1 Src Src Kinase NaK_ATPase->Src Activates NF_kB NF-κB (Inhibition) NaK_ATPase->NF_kB EGFR EGFR Src->EGFR Transactivates Ras_Raf_MAPK Ras-Raf-MAPK Pathway EGFR->Ras_Raf_MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibits NF_kB->Apoptosis Inhibits JAK_STAT->Apoptosis Inhibits

Caption: General signaling pathways affected by cardenolides.

Key signaling cascades affected include:

  • Src Kinase Activation: Na+/K+-ATPase inhibition leads to the activation of Src kinase, a non-receptor tyrosine kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR).[5]

  • Ras-Raf-MAPK and PI3K/Akt Pathways: Downstream of EGFR activation, the Ras-Raf-MAPK and PI3K/Akt pathways are modulated, influencing cell proliferation, survival, and apoptosis.[5]

  • NF-κB Inhibition: Some cardenolides have been shown to inhibit the activity of the transcription factor NF-κB, which is constitutively active in many cancers and promotes cell survival.[5]

  • JAK/STAT Pathway Downregulation: Cardenolides can also suppress coronaviral replication by downregulating JAK1, a key component of the JAK/STAT signaling pathway.[6]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory activity of compounds on the Na+/K+-ATPase enzyme.[2][7]

G Na+/K+-ATPase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Prepare Na+/K+-ATPase solution Mix Mix enzyme, buffer, and cardenolide Enzyme->Mix Compound Prepare serial dilutions of Cardenolide Compound->Mix Buffer Prepare reaction buffer Buffer->Mix Incubate1 Pre-incubate Mix->Incubate1 Add_ATP Add ATP to initiate reaction Incubate1->Add_ATP Incubate2 Incubate at 37°C Add_ATP->Incubate2 Stop Stop reaction Incubate2->Stop Measure_Pi Measure inorganic phosphate (Pi) released Stop->Measure_Pi Analyze Calculate % inhibition and IC50 value Measure_Pi->Analyze

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

  • Reaction Buffer (containing NaCl, KCl, MgCl2, and a buffering agent like Tris-HCl)

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds (this compound and its analogs)

  • Reagents for inorganic phosphate (Pi) detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the reaction buffer, the Na+/K+-ATPase enzyme solution, and the test compound dilutions.

  • Pre-incubate the mixture for a defined period at 37°C.

  • Initiate the enzymatic reaction by adding a solution of ATP.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., SDS).

  • Add the phosphate detection reagent and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G MTT Cytotoxicity Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with serial dilutions of Cardenolide Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure Analyze Calculate % viability and IC50 value Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solvent to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound and its analogs represent a promising class of natural products with significant potential for development as anti-cancer agents. Their potent cytotoxic activity, mediated primarily through the inhibition of Na+/K+-ATPase and the subsequent modulation of critical signaling pathways, makes them attractive candidates for further investigation. The structure-activity relationships highlighted in this guide underscore the importance of specific structural features for their biological activity. Future research focused on the synthesis and biological evaluation of novel this compound derivatives, guided by the principles of SAR, will be instrumental in optimizing their therapeutic index and advancing them towards clinical applications. The detailed experimental protocols provided herein offer a standardized framework for the continued exploration of this fascinating class of compounds.

References

Comparative Analysis of Cardenolide B-1 from Different Plant Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide offers a comprehensive comparative analysis of Cardenolide B-1, a polar cardenolide monoglycoside, intended for researchers, scientists, and drug development professionals. This compound, with the molecular formula C₃₀H₄₄O₈, is a member of the cardiac glycoside family, a class of compounds recognized for their significant biological activities, including cardiotonic, anticancer, and antiviral properties.

Data Presentation: this compound from Nerium oleander

The following table summarizes the key characteristics of this compound as reported in the literature.

Table 1: Properties of this compound from Nerium oleander

PropertyValue
Plant Source Nerium oleander (Stems and Twigs)
Molecular Formula C₃₀H₄₄O₈
Molecular Weight 532.67 g/mol
Yield Not explicitly detailed in the available abstract. Access to the full publication is required for this information.
Purity Attained through a series of chromatographic techniques, including silica gel, ODS, and HPLC.
Biological Activity Anti-inflammatory: Demonstrates inhibitory activity against the induction of intercellular adhesion molecule-1 (ICAM-1) with an IC₅₀ value below 1 μM.[1][5]
Cytotoxicity: While not specifically reported for this compound in the initial study, other cardenolides isolated in the same research exhibited cytotoxic effects.[1]

Experimental Protocols

The methodologies outlined below are derived from the procedures detailed by Bai et al. (2011) for the extraction, isolation, and characterization of this compound from Nerium oleander.[1][2]

Plant Material and Extraction
  • Plant Material: The stems and twigs of Nerium oleander are utilized.

  • Extraction: The air-dried and powdered plant material is subjected to extraction with methanol (MeOH) at ambient temperature. The subsequent extract is concentrated using a rotary evaporator under reduced pressure.

Isolation and Purification
  • Fractionation: The concentrated crude methanolic extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Column Chromatography: The n-BuOH soluble fraction, which contains the polar glycosides, is chromatographed on a silica gel column, with a gradient elution of chloroform (CHCl₃) and methanol.

  • Further Purification: Fractions identified as containing this compound are subjected to further purification steps. This includes chromatography on an octadecylsilyl (ODS) column with a methanol-water gradient, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The definitive structure of this compound was ascertained through a combination of spectroscopic techniques:

  • ¹H Nuclear Magnetic Resonance (NMR)

  • ¹³C Nuclear Magnetic Resonance (NMR)

  • Mass Spectrometry (MS)

Biological Activity Assay (Anti-inflammatory)
  • Cell Line: Human umbilical vein endothelial cells (HUVECs) are employed for this assay.

  • Assay: The assay measures the ability of this compound to inhibit the expression of ICAM-1 induced by tumor necrosis factor-α (TNF-α).

  • Methodology: HUVECs are pre-incubated with various concentrations of this compound for a designated period before being stimulated with TNF-α. The level of ICAM-1 expression on the cell surface is then quantified by means of an enzyme-linked immunosorbent assay (ELISA).

Mandatory Visualization

Due to the limitation of having only a single plant source for this compound, a comparative workflow diagram is not applicable. Instead, the following diagram illustrates the general workflow for the isolation and characterization of this compound from Nerium oleander.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Isolation and Purification cluster_3 Analysis A Stems and Twigs of Nerium oleander B Air-drying and Powdering A->B C Methanol Extraction B->C D Concentration of Crude Extract C->D E Solvent Partitioning (EtOAc, n-BuOH) D->E F Silica Gel Column Chromatography E->F G ODS Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I J Structural Elucidation (NMR, MS) I->J K Biological Activity Assays (e.g., Anti-inflammatory) I->K

Caption: Workflow for the isolation and analysis of this compound.

Conclusion and Future Directions

The current scientific record identifies Nerium oleander as the sole botanical source of this compound. This fact presently precludes a direct comparative analysis of this compound from varied plant origins. The data and experimental protocols provided in this guide are therefore specific to Nerium oleander.

Future research in this area could be directed towards:

  • Screening of Related Plant Species: A systematic phytochemical screening of other species within the Apocynaceae family, as well as other known cardenolide-producing plant families, could potentially identify new natural sources of this compound.

  • Comparative Studies with Analogs: In the absence of other sources of this compound, a comparative analysis with structurally similar cardenolides from different plant species could yield valuable insights into structure-activity relationships and the impact of subtle structural modifications on biological function.

This guide provides a foundational overview for researchers investigating this compound. While a direct comparative analysis remains an objective for future studies, the detailed information regarding its isolation from Nerium oleander and its established biological activity offers a solid platform for further scientific inquiry and potential therapeutic development.

References

Unveiling the Anticancer Potential of Cardenolides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of various cardenolides across multiple cell lines. The data presented is supported by experimental evidence and detailed methodologies to aid in the validation and exploration of these natural compounds as potential therapeutic agents.

Cardenolides, a class of naturally occurring steroids, have long been utilized in the treatment of cardiac conditions. However, a growing body of evidence has illuminated their potent anticancer properties. These compounds exert their cytotoxic effects through the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events that can induce apoptosis and inhibit cell proliferation. This guide delves into the comparative anticancer efficacy of several prominent cardenolides, offering a quantitative and mechanistic overview of their action in diverse cancer cell models.

Comparative Cytotoxicity of Cardenolides Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Digoxin, Ouabain, Bufalin, and Periplocymarin in various cancer cell lines, demonstrating their broad-spectrum anticancer activity at nanomolar concentrations.

CardenolideCell LineCancer TypeIC50 (nM)Citation
Digoxin K-562Leukemia6.4[1]
MCF-7Breast Adenocarcinoma60[2]
BT-474Breast Cancer230[2]
MDA-MB-231Breast Adenocarcinoma80[2]
ZR-75-1Breast Cancer170[2]
SKOV-3Ovarian Cancer250[3]
SH-SY5YNeuroblastoma34 ng/mL[4]
SK-N-ASNeuroblastoma22 ng/mL[4]
Ouabain A549Non-Small Cell Lung Cancer~25-50 (after 48-72h)[5]
HelaCervical Cancer~50-100 (after 48-72h)[5]
HCT116Colorectal Carcinoma~25-50 (after 48-72h)[5]
H460Non-Small Cell Lung Cancer10.44[5]
PANC1Pancreatic Cancer42.36[5]
A375Melanoma67.17 (48h), 30.25 (72h)[5]
SK-Mel-28Melanoma186.51 (48h), 87.42 (72h)[5]
OS-RC-2Renal Cancer~40-80[6]
NCI-H446Small Cell Lung Cancer~20-40[6]
Bufalin A549Non-Small Cell Lung Cancer~30 (24h)[7]
H1299Non-Small Cell Lung Cancer~30 (24h)[7]
HCC827Non-Small Cell Lung Cancer~30 (24h)[7]
A549Lung Adenocarcinoma56.14 (48h), 15.57 (72h)[8]
Periplocymarin HCT 116Colorectal Cancer35.74 ng/mL[9]
RKOColorectal Cancer45.60 ng/mL[9]
HT-29Colorectal Cancer72.49 ng/mL[9]
SW480Colorectal Cancer112.94 ng/mL[9]

Induction of Apoptosis by Cardenolides

A key mechanism underlying the anticancer effects of cardenolides is the induction of programmed cell death, or apoptosis. The following table presents quantitative data on the percentage of apoptotic cells following treatment with specific cardenolides, as determined by Annexin V/PI flow cytometry.

CardenolideCell LineConcentrationTime (h)Apoptotic Cells (%)Citation
Digoxin A549200 nM24~25%[10]
Ouabain A54950 nM48~20%[11]
A549100 nM48~35%[11]
Hela50 nM48~15%[11]
Hela100 nM48~25%[11]
HCT11650 nM48~20%[11]
HCT116100 nM48~40%[11]
A37550 nM48~20%[5]
A375100 nM48~30%[5]
Bufalin A54920 nM48~15%[12]
A54940 nM48~25%[12]
A549100 nM48~40%[12]
MDA-MB-2310.5 µM48~25%[13]
HCC-19370.5 µM48~20%[13]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cardenolide of interest. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells and treat with the cardenolide as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.[10][13]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: After treatment with the cardenolide, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of cardenolide-induced anticancer effects, the following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Lines treatment Cardenolide Treatment cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Annexin V/PI Assay (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant pathway_analysis Signaling Pathway Analysis wb->pathway_analysis

General experimental workflow for evaluating the anticancer effects of cardenolides.

pi3k_akt_pathway Cardenolide Cardenolide NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibits PI3K PI3K NaK_ATPase->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Phosphorylation (Inhibited by Cardenolides) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibition of Apoptosis (Blocked by Cardenolides) Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Cardenolides inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation.

bcl2_family_pathway Cardenolide Cardenolide Bcl2 Bcl-2 (Anti-apoptotic) Cardenolide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Cardenolide->Bax Upregulates Bcl2->Bax Inhibits Caspase_9 Caspase-9 Bax->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Cardenolides modulate the Bcl-2 family of proteins to promote apoptosis.

References

Cardenolide B-1: A Comparative Analysis Against Other Oleander-Derived Cardenolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cardenolide B-1, a cardiac glycoside derived from the oleander plant (Nerium oleander), with other prominent cardenolides isolated from the same source. This analysis is supported by experimental data on their biological activities, primarily focusing on their efficacy as inhibitors of the Na+/K+-ATPase pump and their cytotoxic effects on cancer cell lines.

Introduction to Oleander Cardenolides

Cardenolides are a class of naturally occurring steroids that are well-documented for their potent inhibitory effects on the Na+/K+-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradients across cell membranes. This inhibition triggers a cascade of intracellular events, making these compounds valuable for their cardiotonic properties and, more recently, for their potential as anticancer agents. Nerium oleander is a rich source of various cardenolides, with each compound exhibiting distinct bioactivities. This guide will specifically compare this compound to other notable oleander-derived cardenolides such as oleandrin, oleandrigenin, neriifolin, and odoroside A.

Quantitative Comparison of Biological Activity

The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase pump. The potency of this inhibition, often measured as the half-maximal inhibitory concentration (IC50), is a key determinant of their biological effects. Furthermore, the cytotoxic effects of these compounds on various cancer cell lines provide insights into their therapeutic potential. The following table summarizes the available quantitative data for this compound and other selected oleander-derived cardenolides.

CardenolideChemical FormulaMolecular Weight ( g/mol )Na+/K+-ATPase Inhibition IC50 (µM)Cytotoxicity IC50Cell Line
This compound C₃₀H₄₄O₈532.67Not Precisely Determined< 1 µMVA-13 (malignant tumor), HepG2 (liver cancer)[1]
Oleandrin C₃₂H₄₈O₉576.720.62[2]8.25 nMCaCO-2 (colon cancer)[3]
Oleandrigenin C₂₅H₃₆O₆432.551.23[2]Not Precisely Determined
Neriifolin C₃₀H₄₆O₈534.68Cardiac effect > Oleandrin*[4]Not Precisely Determined
Odoroside A C₃₀H₄₆O₇518.68Not Precisely Determined183 nMMDA-MB-231 (breast cancer)

*Note: A study established a cardiac effect rank order of neriifolin > oleandrin > digitoxigenin = peruvoside > digoxin > thevetin A, suggesting neriifolin has a more potent effect on cardiac cells, which is primarily mediated by Na+/K+-ATPase inhibition.[4]

Mechanism of Action and Signaling Pathways

The inhibition of the Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium ion concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium is responsible for the positive inotropic effects on the heart muscle. In the context of cancer, this disruption of ion homeostasis can trigger apoptosis and inhibit cell proliferation through various signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardenolide Cardenolide NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibits Na_ion_in ↑ [Na+]i NaK_ATPase->Na_ion_in Disrupts Gradient Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_ion_in ↑ [Ca2+]i Na_Ca_Exchanger->Ca_ion_in Increases Influx Na_ion_in->Na_Ca_Exchanger Alters Gradient Apoptosis Apoptosis / Cell Cycle Arrest Ca_ion_in->Apoptosis Triggers

Caption: General signaling pathway of cardenolide-induced apoptosis.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to assess the biological activity of chemical compounds. Below are detailed methodologies for the key experiments cited.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of a cardenolide is quantified by comparing the enzyme's activity in the presence and absence of the compound.

Procedure:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a source such as porcine brain is used.

  • Reaction Mixture: A reaction buffer is prepared containing ATP, MgCl₂, NaCl, and KCl at optimal concentrations for enzyme activity.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the test cardenolide (e.g., this compound, oleandrin) for a specific period at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Reaction Termination: The reaction is stopped after a defined time by adding a reagent that quenches the enzyme activity, such as trichloroacetic acid.

  • Phosphate Detection: The amount of released inorganic phosphate is quantified using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex. The absorbance is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the cardenolide. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the cardenolide concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HepG2, VA-13) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cardenolides for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Add_Cardenolides Add varying concentrations of Cardenolides Seed_Cells->Add_Cardenolides Incubate Incubate for 24-72 hours Add_Cardenolides->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of cardenolides.

Conclusion

This comparative guide highlights the potent biological activities of this compound and other oleander-derived cardenolides. While oleandrin demonstrates exceptionally high cytotoxicity at nanomolar concentrations against certain cancer cell lines, this compound also exhibits significant cytotoxic effects at sub-micromolar levels. The variation in their IC50 values underscores the importance of the specific chemical structure of each cardenolide in determining its biological potency. Further research is warranted to elucidate the precise Na+/K+-ATPase inhibitory activity of this compound and to expand the comparative cytotoxicity studies across a broader range of cancer cell lines. This will enable a more comprehensive understanding of its potential as a therapeutic agent.

References

Assessing the Specificity of Cardenolides for Na+/K+-ATPase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cardenolide B-1 and Na+/K+-ATPase Isoforms

This compound, with the chemical formula C₃₀H₄₄O₈ and CAS number 1318158-89-2, is a member of the cardenolide family of steroids. These compounds are known for their inhibitory effects on the Na+/K+-ATPase, a vital membrane-bound protein responsible for maintaining the sodium and potassium ion gradients across the cell membrane. The Na+/K+-ATPase exists in different isoforms, with the catalytic α-subunit having four variants (α1, α2, α3, and α4) that are expressed in a tissue-specific manner. The α1 isoform is ubiquitously expressed, while α2 is predominant in muscle, heart, and brain, and α3 is primarily found in neuronal tissues. This differential expression and their distinct kinetic properties make them attractive targets for isoform-selective drugs.

Comparative Analysis of Cardenolide Specificity

The following table summarizes the inhibitory potency (IC₅₀ values) of well-studied cardenolides against different human Na+/K+-ATPase α-subunit isoforms. This data provides a benchmark for assessing the potential isoform specificity of novel cardenolides like this compound.

Cardenolideα1β1 IC₅₀ (nM)α2β1 IC₅₀ (nM)α3β1 IC₅₀ (nM)Reference Compound
Ouabain 232122Non-selective
Digoxin 1702832α2/α3 selective

Note: IC₅₀ values can vary depending on the experimental conditions, such as ion concentrations and the source of the enzyme.

Experimental Protocols

Determination of Na+/K+-ATPase Isoform Inhibition (IC₅₀)

This protocol outlines a common method for determining the concentration of a cardenolide required to inhibit 50% of the Na+/K+-ATPase activity for each isoform.

1. Materials and Reagents:

  • Purified recombinant human Na+/K+-ATPase isoforms (α1β1, α2β1, α3β1)

  • ATP (Adenosine 5'-triphosphate)

  • Tris-HCl buffer

  • NaCl, KCl, MgCl₂

  • Molybdenum blue reagent

  • Cardenolide of interest (e.g., this compound, Ouabain, Digoxin) dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffers, ATP, Ions) plate Add Isoforms and Cardenolides to 96-well plate reagents->plate isoforms Prepare Isoform Solutions (α1β1, α2β1, α3β1) isoforms->plate cardenolide Prepare Cardenolide Dilutions cardenolide->plate preincubate Pre-incubate plate->preincubate start_reaction Initiate Reaction with ATP preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction color_dev Add Molybdenum Blue for color development stop_reaction->color_dev read_absorbance Read Absorbance at 660 nm color_dev->read_absorbance calculate Calculate % Inhibition and IC50 values read_absorbance->calculate alpha1_signaling Cardenolide Cardenolide NKA_a1 Na+/K+-ATPase α1 Cardenolide->NKA_a1 inhibits Src Src NKA_a1->Src activates EGFR EGFR Src->EGFR transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation alpha2_signaling Cardenolide Cardenolide NKA_a2 Na+/K+-ATPase α2 Cardenolide->NKA_a2 inhibits Na_in ↑ Intracellular Na+ NKA_a2->Na_in leads to NCX Na+/Ca2+ Exchanger Na_in->NCX alters activity of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in results in Contraction Increased Muscle Contraction Ca_in->Contraction alpha3_signaling Cardenolide Cardenolide NKA_a3 Na+/K+-ATPase α3 Cardenolide->NKA_a3 inhibits Depolarization Neuronal Depolarization NKA_a3->Depolarization leads to Excitability Altered Neuronal Excitability Depolarization->Excitability

Comparative Transcriptomics of Cardenolide-Treated Cells: A Focus on Ouabain and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

Cardenolide B-1, identified by the CAS registry number 1318158-89-2, is a member of the cardenolide glycoside family, which are steroid derivatives known for their biological activities.[1][2][3][4] While specific transcriptomic data for this compound is limited, the studies on Ouabain and Digoxin serve as a valuable proxy for understanding the potential cellular and genetic responses to this compound family.

Quantitative Data Summary

The following tables summarize the key findings from comparative transcriptomic studies on cells treated with Ouabain and Digoxin.

Table 1: Overview of Transcriptomic Studies on Cardenolide-Treated Cells

CardenolideCell LineConcentrationTreatment DurationKey FindingsReference
Ouabain A375 (Melanoma)100 µM48 hoursSignificant changes in gene expression related to apoptosis and cell cycle arrest.[5]
Ouabain MDCK (Epithelial)10 nmol/L30 minutesUpregulation and downregulation of specific transcripts, including MYO9A.[6]
Ouabain Rat Cerebellum Granule Cells100 nM & 1 mMNot specified144 differentially expressed transcripts at 100 nM; 994 at 1 mM.[7]
Digoxin Circulating Tumor Cells (in vivo)0.7–1.4 ng/mL (serum)DailyDownregulation of cell-cell adhesion and cell-cycle-related genes.[8]
Digoxin AC16 (Cardiomyocytes)0.5 µM & 5.0 µM4 hoursIncreased expression of immediate-early genes (EGR-1, c-FOS, c-JUN).[9]
Digoxin Th17 CellsNot specifiedNot specifiedAffects the expression of 67 genes, with effects similar to RORγt-deficiency.[10]

Table 2: Comparative Pathway Analysis of Differentially Expressed Genes

CardenolideUpregulated PathwaysDownregulated PathwaysReference
Ouabain p53 signaling pathway, MAPK signaling pathway, Apoptotic signaling pathway, DNA damage response.Not specified[5]
Digoxin NFκB pathway.Cell-cell adhesion, Cell cycle, Sarcomere organization, Muscle contraction.[8][9]

Experimental Protocols

The methodologies employed in the cited transcriptomic studies are crucial for the interpretation and replication of the findings.

Ouabain Treatment of A375 Melanoma Cells[5]
  • Cell Culture and Treatment: A375 cells were treated with 100 µM ouabain for 48 hours.

  • RNA Extraction: Total RNA was extracted using TRIzol® Reagent. Genomic DNA was removed with DNase I.

  • Library Preparation and Sequencing: An RNA-seq transcriptome library was prepared using the TruSeqTM RNA sample preparation Kit from 1 µg of total RNA. Libraries were size-selected for cDNA fragments of 200–300 bp and amplified by PCR.

Digoxin Treatment of Circulating Tumor Cells (In Vivo)[8]
  • Treatment Regimen: Nine patients were treated daily with a maintenance dose of digoxin, achieving a serum level of 0.7–1.4 ng/mL.

  • Sample Collection and RNA Sequencing: Circulating tumor cells (CTCs) were isolated from blood samples. RNA sequencing (RNA-seq) was performed on these serial CTC samples.

  • Data Analysis: Changes in gene expression patterns in CTCs were analyzed before and after treatment with digoxin.

Ouabain Treatment of Rat Cerebellum Granule Cells[7]
  • Cell Culture and Treatment: Primary cultures of rat cerebellum granule cells were treated with either 100 nM or 1 mM ouabain.

  • Transcriptome Analysis: The study compared the transcriptomic changes induced by the two different concentrations of ouabain to distinguish between the effects of inhibiting different Na+,K+-ATPase isoforms.

Visualizations

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships derived from the transcriptomic analyses of cardenolide-treated cells.

experimental_workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture (e.g., A375, MDCK) treatment Cardenolide Treatment (e.g., Ouabain, Digoxin) cell_culture->treatment control Control Treatment (e.g., DMSO) cell_culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Quality Control (Raw Reads) sequencing->quality_control alignment Read Alignment to Reference Genome quality_control->alignment deg_analysis Differential Gene Expression Analysis alignment->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis

Caption: Experimental workflow for comparative transcriptomics.

signaling_pathway cluster_downstream Downstream Effects Cardenolide Cardenolide (e.g., Ouabain) NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibition Signaling_Cascade Signaling Cascade NaK_ATPase->Signaling_Cascade Activation p53 p53 Signaling_Cascade->p53 MAPK MAPK Signaling_Cascade->MAPK Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MAPK->Apoptosis MAPK->Cell_Cycle_Arrest

Caption: Cardenolide-induced signaling pathways.

logical_relationship start Cardenolide Treatment gene_exp Altered Gene Expression Profile start->gene_exp pathway_mod Modulation of Signaling Pathways (p53, MAPK, NF-κB) gene_exp->pathway_mod cellular_effect Cellular Effects (Apoptosis, Cell Cycle Arrest, Reduced Cell Adhesion) pathway_mod->cellular_effect

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cardenolide B-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like Cardenolide B-1, a cardiac glycoside, is paramount. Adherence to strict disposal protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, ensuring a safe and responsible laboratory environment.

Cardiac glycosides are a class of organic compounds known for their significant physiological effects and corresponding toxicity.[1][2][3] Due to its classification as a steroid and its potent biological activity, this compound must be managed as a hazardous chemical waste from the point of generation to its final disposal.

Quantitative Data Summary for this compound Disposal

The following table summarizes the critical quantitative parameters for the safe disposal of this compound waste.

ParameterGuidelineRationale
Waste Container Filling Capacity Do not exceed 90% of the container's total volume.[4]To prevent spills and allow for vapor expansion.
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container.[5]To contain any potential leaks or spills from the primary container.
Waste Storage Time Limit Maximum of 90 days in the laboratory.[4][5]To comply with regulations and minimize the risk of long-term storage hazards.
Maximum Accumulation Quantity Up to 55 gallons of a single hazardous waste stream.Regulatory limit for accumulation before requiring collection.
Sewer Disposal Limit Prohibited for this compound.[6][7]High toxicity poses a significant risk to aquatic life and wastewater treatment systems.
Solid Waste (Trash) Disposal Prohibited for this compound.[6]Prevents the release of the toxic compound into the environment through landfills.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste, including contaminated labware.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene)

  • Hazardous waste labels

  • Secondary containment bin

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Spill kit for toxic chemicals

Procedure:

  • Waste Segregation:

    • Dedicate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6][8]

  • Container Preparation and Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations).[6]

      • The words "Hazardous Waste" and "Toxic".[6]

      • An accurate estimation of the concentration and total quantity.

      • The date of waste generation (the date the first waste is added).[6]

      • The name and contact information of the principal investigator and the laboratory location.[6]

      • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[6]

  • Waste Collection:

    • Solid Waste: Place all disposable items contaminated with this compound (e.g., gloves, weighing paper, contaminated bench paper) directly into the designated hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof container.

    • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Storage:

    • Always keep the hazardous waste container tightly sealed when not in use.[8]

    • Store the container in a designated, secure satellite accumulation area within the laboratory.

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[4][5]

    • Store in a well-ventilated area, away from incompatible materials.

  • Disposal Request:

    • Monitor the accumulation of waste. Do not exceed the 90-day storage limit or the maximum volume of 55 gallons.[4][5]

    • When the container is approaching 90% full or the storage time limit is nearing, submit a chemical waste pickup request to your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for waste pickup, which may involve online forms or specific tagging procedures.[6]

  • Emergency Preparedness:

    • Ensure a spill kit appropriate for toxic chemicals is readily accessible.

    • In case of a spill, immediately alert personnel in the area, evacuate if necessary, and follow your institution's established spill response procedures.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal procedure and the decision-making process involved.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate this compound Waste Segregate Segregate Waste Stream Generate->Segregate Label Prepare & Label Hazardous Waste Container Segregate->Label Collect Collect Solid & Liquid Waste Label->Collect Store Securely Store in Secondary Containment Collect->Store Monitor Monitor Fill Level & Date Store->Monitor Request Request EHS Pickup Monitor->Request < 90% Full & < 90 Days EHS EHS/Contractor Collection Request->EHS

Caption: Workflow for this compound Waste Management.

WasteType Is the waste This compound or contaminated with it? Hazardous Treat as Hazardous Waste WasteType->Hazardous Yes NonHazardous Dispose as General Lab Waste WasteType->NonHazardous No Full Container > 90% full or storage > 90 days? Hazardous->Full RequestPickup Schedule EHS Pickup Full->RequestPickup Yes ContinueCollection Continue Collection Full->ContinueCollection No

Caption: Decision Tree for this compound Waste Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cardenolide B-1
Reactant of Route 2
Cardenolide B-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.